molecular formula C9H12O3S B1658016 Ethyl o-toluenesulphonate CAS No. 59222-96-7

Ethyl o-toluenesulphonate

Cat. No.: B1658016
CAS No.: 59222-96-7
M. Wt: 200.26 g/mol
InChI Key: LQCJGDKXBVRTKR-UHFFFAOYSA-N
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Description

Ethyl o-toluenesulphonate is a useful research compound. Its molecular formula is C9H12O3S and its molecular weight is 200.26 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl o-toluenesulphonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl o-toluenesulphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl o-toluenesulphonate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12O3S/c1-3-12-13(10,11)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCJGDKXBVRTKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOS(=O)(=O)C1=CC=CC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40974650
Record name Ethyl 2-methylbenzene-1-sulfonate
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Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59222-96-7
Record name Benzenesulfonic acid, 2-methyl-, ethyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl o-toluenesulphonate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-methylbenzene-1-sulfonate
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Record name Ethyl o-toluenesulphonate
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Foundational & Exploratory

Ethyl 2-Methylbenzenesulfonate: Structural Dynamics, Reactivity, and Control Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Pharmaceutical Development & Chemical Research

Executive Summary

Ethyl 2-methylbenzenesulfonate (CAS: 59222-96-7), also known as ethyl o-toluenesulfonate , is a potent alkylating agent and a structural isomer of the widely used ethyl p-toluenesulfonate (ethyl tosylate).[1] While often encountered as a specialized reagent or a process-related impurity in the synthesis of Active Pharmaceutical Ingredients (APIs), it poses distinct challenges compared to its para-substituted counterpart.[1]

This guide provides a comprehensive technical analysis of the molecule, distinguishing its liquid physical state and steric properties from the solid para-isomer. It addresses the critical requirements for handling this compound under ICH M7 guidelines as a potential genotoxic impurity (PGI) and details validated protocols for its synthesis and trace analysis.

Molecular Architecture & Physical Properties[1]

Structural Analysis

The molecule consists of an ethyl group bonded to the oxygen of an o-toluenesulfonyl moiety.[1] Unlike the para-isomer, where the methyl group is distal to the sulfonyl core, the 2-methyl (ortho) substitution introduces significant steric bulk in the vicinity of the sulfur atom.

  • Steric Influence: The ortho-methyl group exerts a "picket fence" effect, slightly shielding the sulfur atom from nucleophilic attack (hydrolysis at sulfur).[1] However, it does not significantly shield the ethyl group, preserving the molecule's potent alkylating capability toward DNA bases (e.g., N7-guanine).

  • Symmetry & State: The ortho-substitution disrupts the crystal packing efficiency observed in the para-isomer.[1] Consequently, ethyl 2-methylbenzenesulfonate is a liquid at room temperature , whereas ethyl p-toluenesulfonate is a solid (mp 32–34 °C).[1]

Physicochemical Data Table[1][2][3]
PropertyDataNotes
IUPAC Name Ethyl 2-methylbenzenesulfonate
CAS Number 59222-96-7 Distinct from para (80-40-0)
Molecular Formula

Molecular Weight 200.25 g/mol
Physical State Liquid (Colorless to pale yellow)Para-isomer is solid.[1][2][3]
Boiling Point ~107 °C (at 0.075 Torr)High vacuum required for distillation.[1]
Density ~1.164 g/cm³Denser than water.[1][4]
Solubility Soluble in organic solvents (DCM, EtOAc, EtOH); Insoluble in water.Hydrolyzes slowly in water.[1]
Structural Visualization

The following diagram illustrates the connectivity and the steric clash zone introduced by the ortho-methyl group.[1]

MolecularStructure cluster_legend Reactivity Zones Benzene Benzene Ring (Aromatic Core) OrthoMe 2-Methyl Group (Steric Bulk) Benzene->OrthoMe Ortho Position Sulfonyl Sulfonyl Group (S=O) Benzene->Sulfonyl Ipso Position OrthoMe->Sulfonyl Steric Shielding (Protects S) Ethyl Ethyl Ester (Electrophilic Site) Sulfonyl->Ethyl Labile Ester Bond Red: Steric/Reactive Red: Steric/Reactive Blue: Structural Scaffold Blue: Structural Scaffold Red: Steric/Reactive->Blue: Structural Scaffold

Caption: Structural connectivity showing the proximity of the ortho-methyl group to the sulfonyl core, influencing stability and physical state.

Reactivity & Mechanistic Pathways[1][7]

Alkylation Mechanism ( )

The primary reactivity concern—and the source of genotoxicity—is the electrophilicity of the ethyl


-carbon.[1] The o-toluenesulfonate anion is an excellent leaving group (conjugate acid pKa ~ -2.8).[1]
  • Mechanism: Nucleophiles (Nu⁻), such as DNA bases or API precursors, attack the ethyl

    
     via an 
    
    
    
    pathway.
  • Kinetics: Reaction rates are generally fast with "soft" nucleophiles (amines, thiols).[1]

Hydrolysis

In aqueous environments, the ester hydrolyzes to ethanol and o-toluenesulfonic acid.[1]

  • Ortho-Effect: The hydrolysis rate is slightly retarded compared to benzenesulfonate esters due to the electron-donating effect (+I) of the methyl group and the steric hindrance protecting the sulfur from nucleophilic attack (if the mechanism involves S-O cleavage, though alkyl-O cleavage is dominant).

ReactionMechanism Nu Nucleophile (DNA / Amine) TS Transition State [Nu...Et...OTs(o)]‡ Nu->TS SN2 Attack Substrate Ethyl 2-methylbenzenesulfonate Substrate->TS Prod1 Alkylated Product (Nu-Ethyl) TS->Prod1 Prod2 o-Toluenesulfonate Anion (Leaving Group) TS->Prod2

Caption: The SN2 reaction pathway where the nucleophile displaces the sulfonate leaving group to alkylate the target.[1]

Genotoxicity & Safety (ICH M7 Context)

Regulatory Classification

Under ICH M7 guidelines, ethyl 2-methylbenzenesulfonate is classified as a mutagenic impurity .[1]

  • Cohort of Concern: Alkyl sulfonates (mesylates, besylates, tosylates).

  • Classification: Class 1 (Known mutagenic carcinogen) or Class 2 (Known mutagen with unknown carcinogenic potential), depending on specific toxicological data availability.[1] It is structurally analogous to Ethyl Methanesulfonate (EMS), a potent mutagen.[1]

Control Limits (TTC)

For drug substances where specific carcinogenicity data is absent, the Threshold of Toxicological Concern (TTC) applies:

  • Lifetime Exposure:

    
     µ g/day .[1]
    
  • Less-Than-Lifetime (LTL): Higher limits permitted for short-duration treatments (e.g., 120 µ g/day for < 1 month).[1]

Safety Data (GHS)
  • Signal Word: DANGER

  • Hazard Statements:

    • H340: May cause genetic defects.[1]

    • H350: May cause cancer.[1]

    • H315/H319: Causes skin and serious eye irritation.[1][5]

Experimental Protocols

Protocol A: Synthesis of Reference Standard

Purpose: To synthesize high-purity Ethyl 2-methylbenzenesulfonate for use as a GC-MS quantification standard.[1]

Reagents:

  • o-Toluenesulfonyl chloride (1.0 eq)[1]

  • Absolute Ethanol (excess or 1.2 eq)[1]

  • Pyridine (1.5 eq) or Triethylamine/DMAP[1]

  • Dichloromethane (DCM) (Solvent)[1]

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon.

  • Dissolution: Dissolve o-toluenesulfonyl chloride (e.g., 10 mmol) in anhydrous DCM (20 mL). Cool to 0 °C.

  • Addition: Add Ethanol (12 mmol) followed by the dropwise addition of Pyridine (15 mmol).

  • Reaction: Stir at 0 °C for 30 mins, then warm to room temperature. Monitor by TLC (Hexane:EtOAc 8:2).[1] Reaction is typically complete in 2–4 hours.[1]

  • Workup: Quench with water. Wash organic layer with 1M HCl (to remove pyridine), saturated

    
    , and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Isolation: Purify via flash column chromatography (Silica gel) or high-vacuum distillation (if scale permits).

    • Expected Result: Colorless oil.[1]

Protocol B: Analytical Detection (GC-MS)

Purpose: Trace quantification of the impurity in an API matrix.

Method Parameters:

  • Instrument: GC-MS (Single Quad or Triple Quad for higher sensitivity).[1]

  • Column: DB-624 or VF-1701ms (30m x 0.25mm, 1.4 µm film) – Mid-polarity columns are preferred to separate the ortho isomer from potential para contaminants.[1]

  • Inlet: Splitless mode, 220 °C.

  • Oven Program: 50 °C (hold 2 min)

    
     10 °C/min 
    
    
    
    240 °C (hold 5 min).
  • Detection: SIM Mode (Selected Ion Monitoring).[1][6]

    • Target Ions (m/z):155 (Tropylium sulfonyl cation), 91 (Tropylium), 200 (Molecular ion, weak).

    • Note: m/z 155 is characteristic of toluenesulfonates.[1]

AnalyticalWorkflow Step1 Sample Preparation (Dissolve API in DCM/EtOAc) Step2 Derivatization? (NOT REQUIRED for Ethyl Ester) Step1->Step2 Direct Injection Preferred Step3 GC Injection (Splitless, 220°C) Step2->Step3 Step4 Separation (DB-624 Column) Step3->Step4 Step5 MS Detection (SIM) Target m/z: 91, 155 Step4->Step5

Caption: Analytical workflow for the trace determination of ethyl 2-methylbenzenesulfonate in drug substances.

References

  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[1][7]

  • PubChem . Ethyl 2-methylbenzenesulfonate (Compound Summary). National Library of Medicine.[1] [1]

  • Teasdale, A. (2017).[1] Mutagenic Impurities: Strategies for Identification and Control. Wiley.[1] (Reference for alkyl sulfonate chemistry and safety strategies).

  • Snodin, D. J. (2010).[1] "Residues of genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems?" Regulatory Toxicology and Pharmacology. (Context for sulfonate ester formation mechanisms).

  • GHS Safety Data . Ethyl 2-methylbenzenesulfonate Safety Data Sheet. (Based on Class 1 Mutagen classification).[1]

Sources

Solubility of ethyl o-toluenesulphonate in polar and non-polar solvents

[1][2]

Executive Summary: The Structural Distinction

In pharmaceutical development, alkyl sulfonate esters are critical process impurities due to their potential genotoxicity (PGI). While Ethyl p-toluenesulfonate (Ethyl Tosylate, CAS 80-40-0) is the most commonly encountered isomer, Ethyl o-toluenesulphonate (Ethyl 2-methylbenzenesulfonate, CAS 59222-96-7) presents a distinct physicochemical profile that necessitates a tailored control strategy.[1][2]

Unlike its para-isomer, which is a low-melting solid (

12

12

This guide provides an in-depth analysis of the solubility behavior of Ethyl o-toluenesulphonate to aid in the design of purification (purging) processes and analytical method development.[2]

Physicochemical Architecture & Solubility Drivers[1][2][3]

To predict solubility behavior without empirical data for every solvent, we employ Hansen Solubility Parameters (HSP) and partition coefficients.[1] The molecule is amphiphilic, containing a lipophilic toluene tail and a polar sulfonate head.

Table 1: Physicochemical Properties (Comparative)
PropertyEthyl o-ToluenesulphonateEthyl p-ToluenesulphonateImplication
CAS 59222-96-780-40-0Distinct regulatory tracking required.[1][2]
Physical State Liquid / OilSolid (

32-34°C)
Ortho isomer is miscible rather than soluble; easier to purge but harder to crystallize out.[1][2]
LogP (Predicted) ~1.8 - 2.11.86Moderate lipophilicity; partitions preferentially into organic layers.[1][2]
Reactivity High (Alkylating Agent)High (Alkylating Agent)Ortho steric bulk may slightly retard hydrolysis compared to para.
Theoretical Hansen Solubility Parameters (Estimated)
  • 
     (Dispersion):  ~18.5 MPa
    
    
    (Driven by the aromatic ring)[2]
  • 
     (Polarity):  ~12.0 MPa
    
    
    (Driven by the sulfonate ester
    
    
    )[1][2]
  • 
     (H-Bonding):  ~6.5 MPa
    
    
    (Moderate acceptor, no donor capability)[1][2]

Senior Scientist Insight: The relatively high

Solubility in Polar Solvents: The Hydrolysis Trap

When dealing with polar solvents, the primary concern for Ethyl o-toluenesulphonate is not just solubility (thermodynamics) but stability (kinetics).[1][2]

Protic Solvents (Water, Methanol, Ethanol)
  • Water: Practically insoluble (

    
     g/L estimated).[1][2] However, the interface between the oil droplet and water is a reaction zone.
    
  • Alcohols (MeOH, EtOH): Fully miscible.[1][2]

    • Risk:[1][2] Solvolysis.[1][2][3] In ethanol, the compound undergoes transesterification (slow) or hydrolysis if trace water is present.

    • Mechanism:[1][2][4][5] Nucleophilic attack by the solvent oxygen on the ethyl carbon (alkyl-oxygen cleavage) or sulfur (acyl-oxygen cleavage, less common).[1][2]

Aprotic Solvents (DMSO, DMF, Acetonitrile)
  • Solubility: High / Miscible.[1][2]

  • Utility: These are the ideal solvents for analytical standards (GC/HPLC) because they solubilize the compound without inducing immediate degradation, provided they are anhydrous.[1]

Diagram 1: Solvation vs. Degradation Pathways

SolvationMechanismSoluteEthyl o-ToluenesulphonateSolvent_ProticProtic Solvent(H2O / MeOH)Solute->Solvent_ProticDissolutionSolvent_AproticAprotic Solvent(DMSO / ACN)Solute->Solvent_AproticDissolutionReactionNucleophilic Attack(Hydrolysis/Solvolysis)Solvent_Protic->ReactionKinetic RiskSolvationDipole-DipoleStabilizationSolvent_Aprotic->SolvationStableStable Solution(Analytical Standard)Solvation->StableDegradedDegradation Products(Sulfonic Acid + Alcohol)Reaction->Degraded

Caption: Comparative pathways in polar solvents. Aprotic solvents favor stable solvation, while protic solvents introduce nucleophilic degradation risks.

Solubility in Non-Polar Solvents: The Purification Lever

For process chemists, non-polar solvents are the tools used to "wash" this impurity away or keep it in the mother liquor during crystallization of the API (Active Pharmaceutical Ingredient).

Aliphatic Hydrocarbons (Hexane, Heptane, Cyclohexane)
  • Solubility: Low to Moderate.[1][2]

  • Mechanism: The polarity mismatch between the sulfonate head (

    
    ) and the alkane solvent (
    
    
    ) creates a miscibility gap.
  • Application: If your API is insoluble in heptane, washing the solid filter cake with heptane is inefficient for removing Ethyl o-toluenesulphonate because the impurity itself is not highly soluble in pure alkanes.[1][2] You need a "bridge" solvent (e.g., 5-10% EtOAc in Heptane) to increase the solubility of the impurity without dissolving the API.

Aromatic & Chlorinated Solvents (Toluene, DCM)
  • Solubility: Miscible (Very High).[1][2]

  • Mechanism:

    
    -
    
    
    stacking interactions (Toluene) and dipole interactions (DCM) align perfectly with the solute's aromatic ring and polar head.[1][2]
  • Application: These are excellent for extracting the impurity from an aqueous layer, but poor for precipitating the impurity.[1]

Experimental Protocol: Kinetic Solubility Determination

Protocol: "Shake-Flask" with Back-Extraction

Objective: Determine practical solubility while mitigating hydrolysis errors.

  • Preparation: Prepare saturated mixtures of Ethyl o-toluenesulphonate in the target solvent (e.g., Water, Heptane) in triplicate.

  • Equilibration: Vortex vigorously for 30 minutes at

    
    . Do not stir for 24h.
    
  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes to separate the oil phase from the solvent phase.

  • Sampling: Carefully withdraw the supernatant (solvent layer).[1][2]

  • Stabilization (Critical Step): Immediately dilute the aliquot into Acetonitrile (to stop hydrolysis if water was the solvent) or DCM (if alkane was the solvent).[1]

  • Quantification: Analyze via HPLC-UV or GC-FID against a fresh standard curve.

Diagram 2: Experimental Workflow

SolubilityProtocolStartStart: Excess Solute + SolventAgitateVortex / Shake(30 mins @ 25°C)Start->AgitateCentrifugeCentrifuge(Phase Separation)Agitate->CentrifugeSampleSample SupernatantCentrifuge->SampleQuenchQuench/Dilute(into ACN or DCM)Sample->QuenchCritical: Stop HydrolysisAnalyzeHPLC/GC AnalysisQuench->Analyze

Caption: Kinetic solubility workflow designed to minimize degradation artifacts during measurement.

Remediation Strategies: Process Control

Based on the solubility profile, the following strategies are recommended for removing Ethyl o-toluenesulphonate from Drug Substances:

Strategy A: The "Hydrolytic Wash" (Chemical Removal)
  • Concept: Exploit the instability in high pH.

  • Method: Treat the organic process stream (e.g., Toluene) with aqueous NaOH or Carbonate.[1]

  • Mechanism: The base catalyzes the hydrolysis of the lipophilic ester into the water-soluble o-toluenesulfonic acid salt and ethanol.[1][2] The impurity partitions into the aqueous waste.

Strategy B: The "Polarity Purge" (Physical Removal)
  • Concept: Crystallization rejection.[1][2]

  • Method: Crystallize the API from a solvent system where the API is insoluble but the sulfonate is soluble.[1]

  • Recommendation: Use Isopropanol (IPA) / Heptane mixtures.[1][2] The IPA ensures the sulfonate remains in solution (overcoming the lipophobicity of pure heptane), while the Heptane forces the API out of solution.

References

  • European Medicines Agency (EMA). "Guideline on the Limits of Genotoxic Impurities."[1] EMA/CHMP/QWP/251344/2006.[1][2]

  • Teasdale, A., & Elder, D. (2010).[1] "Analytical Control Strategies for Mutagenic Impurities." Trends in Analytical Chemistry. (Contextual grounding on sulfonate analysis).

  • PubChem. "Ethyl 2-methylbenzenesulfonate (Compound)."[1][2] National Library of Medicine.[1][2] [2]

  • Hansen, C. M. (2007).[1][2] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1][2] (Source for HSP theory and group contribution methods).

  • Glowienke, S., & Frieauff, W. (2005).[1] "Toxicological Characterization of Impurities in Pharmaceuticals." S. Karger AG.[1][2] (Data on alkylating agent reactivity).

Literature review on ethyl o-toluenesulphonate as an alkylating agent

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Ethyl o-Toluenesulfonate as an Alkylating Agent

Introduction: The Strategic Role of Ethylation in Modern Synthesis

In the landscape of organic synthesis, the precise introduction of alkyl groups is a cornerstone of molecular construction. Alkylating agents are the workhorses that enable chemists to forge critical carbon-carbon and carbon-heteroatom bonds, fundamentally altering the structure, reactivity, and biological activity of molecules.[1][2] Among these essential reagents, ethyl o-toluenesulfonate (also known as ethyl tosylate) has emerged as a highly versatile and reliable tool for introducing ethyl groups.[3]

This guide provides an in-depth analysis of ethyl o-toluenesulfonate as a premier alkylating agent. We will move beyond simple procedural descriptions to explore the mechanistic underpinnings of its reactivity, its broad applications in synthesizing complex molecules, and the practical considerations for its use in the laboratory. This document is intended for researchers, scientists, and drug development professionals who require a sophisticated understanding of this reagent to optimize their synthetic strategies. Key advantages of ethyl tosylate include its high reactivity, superior selectivity compared to some alkyl halides, and its relative stability and ease of handling, making it a cost-effective and often preferred choice in both academic and industrial settings.[4]

Physicochemical Properties: A Foundation for Application

A thorough understanding of a reagent's physical properties is critical for designing and executing successful experiments. The properties of ethyl o-toluenesulfonate dictate its solubility, handling requirements, and appropriate reaction conditions.

PropertyValueSource(s)
CAS Number 80-40-0[5][6]
Molecular Formula C₉H₁₂O₃S[5][6]
Molecular Weight 200.25 g/mol
Appearance Colorless to pale yellow liquid or solid[4][7]
Melting Point 29-33 °C[6]
Boiling Point 158-162 °C at 10 mmHg; 173 °C at 15 Torr[5][6]
Density 1.174 g/mL at 25 °C[6]
Solubility Soluble in ethanol, ether, benzene; Insoluble in water[6][7][8]

The Chemistry of Ethylation: Mechanism of Action

The efficacy of ethyl o-toluenesulfonate as an alkylating agent is rooted in the electronic nature of the p-toluenesulfonate (tosylate) group. The tosylate anion is an exceptionally stable species and therefore an excellent leaving group.[4][8] This stability arises from the delocalization of the negative charge across the three oxygen atoms and the sulfur atom of the sulfonate group.[8]

The primary mechanism for ethylation with ethyl tosylate is the bimolecular nucleophilic substitution (S(_N)2) reaction .[9][10][11][12] In this concerted process, a nucleophile (Nu:⁻) attacks the electrophilic carbon of the ethyl group from the backside, simultaneously displacing the tosylate leaving group.[10][11][12]

S(_N)2 mechanism for ethylation using ethyl tosylate.

This S(_N)2 pathway is favored because the ethyl group is a primary alkyl group, which is sterically unhindered and readily accessible to the incoming nucleophile.[10] Reactions involving secondary or tertiary carbons are more prone to elimination side reactions.[9][10]

Core Applications in Organic Synthesis

Ethyl o-toluenesulfonate is a versatile reagent employed for the ethylation of a wide range of nucleophiles. Its stability and reactivity make it suitable for constructing complex molecular architectures.[4]

O-Alkylation: The Williamson Ether Synthesis

A classic and highly reliable application of ethyl tosylate is in the Williamson ether synthesis, a powerful method for preparing both symmetrical and asymmetrical ethers.[10][13] The reaction involves the deprotonation of an alcohol or phenol with a base (e.g., sodium hydride, potassium carbonate) to generate a potent alkoxide or phenoxide nucleophile. This nucleophile then displaces the tosylate group to form the ether linkage.[11][12]

General Reaction Scheme:

  • Deprotonation: ROH + Base → RO⁻ M⁺

  • Nucleophilic Attack: RO⁻ + CH₃CH₂OTs → ROCH₂CH₃ + TsO⁻

This method is widely used in the synthesis of pharmaceutical intermediates and other fine chemicals where an ether moiety is required.[14]

N-Alkylation of Amines and Amides

Ethyl tosylate is also effective for the N-alkylation of primary and secondary amines, amides, and other nitrogen-containing heterocycles.[15][16] The reaction typically proceeds under basic conditions to deprotonate the nitrogen atom, enhancing its nucleophilicity.

A key challenge in the N-alkylation of primary amines is controlling the degree of ethylation, as the initially formed secondary amine can be more nucleophilic than the starting material, leading to the formation of tertiary amines. Careful control of stoichiometry and reaction conditions is crucial to achieve selective mono-alkylation.[17]

Use in Pharmaceutical and Agrochemical Synthesis

The introduction of an ethyl group can significantly modulate the properties of a molecule, including its solubility, stability, and biological activity.[4] Consequently, ethyl tosylate is a critical intermediate in the synthesis of numerous pharmaceuticals and agrochemicals.[3][4] It is frequently used to alkylate key intermediates to enhance their therapeutic or pesticidal efficacy.[4]

A Validated Experimental Protocol: O-Alkylation of 4-Hydroxybenzaldehyde

This protocol details a standard procedure for the ethylation of a phenolic hydroxyl group, a common transformation in drug development and fine chemical synthesis.

Materials and Reagents:

  • Ethyl o-toluenesulfonate (1.0 eq)

  • 4-Hydroxybenzaldehyde (1.0 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Acetone or Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Experimental Workflow Diagram:

Workflow A 1. Combine Reactants - 4-Hydroxybenzaldehyde - K₂CO₃ - Anhydrous Acetone B 2. Add Alkylating Agent - Add Ethyl o-toluenesulfonate - dropwise at room temp A->B C 3. Reaction - Heat to reflux (e.g., 60-80°C) - Monitor by TLC B->C D 4. Workup - Cool to RT - Filter off K₂CO₃ - Evaporate solvent C->D E 5. Extraction - Dissolve residue in Ethyl Acetate - Wash with water & brine D->E F 6. Drying & Concentration - Dry organic layer (MgSO₄) - Filter - Concentrate in vacuo E->F G 7. Purification - Column Chromatography - (Silica gel, Hexane/EtOAc) F->G H 8. Characterization - Obtain pure 4-ethoxybenzaldehyde - NMR, MS analysis G->H

General workflow for a catalyzed O-alkylation experiment.

Step-by-Step Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous acetone (or DMF) to the flask to create a stirrable suspension (approx. 0.2-0.5 M concentration).

  • Reagent Addition: Begin stirring the mixture and add ethyl o-toluenesulfonate (1.0 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (for acetone, ~60°C) and maintain it for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash the filter cake with a small amount of acetone.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to obtain the pure 4-ethoxybenzaldehyde.

Comparative Analysis with Other Ethylating Agents

The choice of an alkylating agent depends on factors like reactivity, cost, safety, and the specific requirements of the synthesis. Ethyl tosylate often presents a balanced profile.

AgentFormulaReactivityAdvantagesDisadvantages
Ethyl o-Toluenesulfonate CH₃C₆H₄SO₃C₂H₅HighStable, easy to handle, good leaving group, often high yielding.[4]Higher molecular weight, byproduct is a salt.
Ethyl Iodide C₂H₅IVery HighHighly reactive.Volatile, light-sensitive, more expensive, can be difficult to handle.
Ethyl Bromide C₂H₅BrHighGood reactivity, cost-effective.Volatile, gaseous at room temp, potential for elimination side reactions.
Diethyl Sulfate (C₂H₅)₂SO₄Very HighHighly reactive, inexpensive.Extremely toxic and carcinogenic, requires stringent handling precautions.

Safety and Handling: A Scientist's Responsibility

While ethyl o-toluenesulfonate has a better safety profile than some highly toxic alkylating agents like diethyl sulfate, it must be handled with appropriate care.[4] As an alkylating agent, it has the potential to react with biological nucleophiles, including DNA, and is considered a potential genotoxic impurity (PGI) in pharmaceutical manufacturing.[7]

Mandatory Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, nitrile gloves, and a lab coat.[18][19]

  • Ventilation: Handle the reagent in a well-ventilated chemical fume hood to avoid inhalation of vapors.[18]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents and strong bases. Keep containers tightly closed.[18][19][20]

  • Spills: In case of a spill, absorb with an inert material and place it in a suitable container for disposal. Avoid generating dust if it is in solid form.[18]

First-Aid Measures:

  • Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[18][19]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[18]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[18][20]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of water. Seek immediate medical attention.[18]

Conclusion

Ethyl o-toluenesulfonate is a powerful and versatile ethylating agent that holds a significant place in the synthetic chemist's toolbox. Its high reactivity, driven by the excellent leaving group ability of the tosylate anion, combined with its operational simplicity and relative stability, makes it a superior choice for a wide range of O- and N-alkylation reactions. By understanding its mechanistic pathways, optimizing reaction protocols, and adhering to strict safety guidelines, researchers can effectively leverage ethyl tosylate to construct complex molecules efficiently and predictably, advancing the frontiers of drug discovery and materials science.

References

  • How does the structure of Ethyl P - toluenesulfonate affect its properties? - Blog. (2025, July 10). Vertex AI Search.
  • N-Ethyl o,p-toluenesulfonamide. (2024, August 14). Scientific Polymer Products, Inc..
  • What are the advantages of using Ethyl P - toluenesulfonate as an alkylating agent? - Blog. (2025, July 3). Vertex AI Search.
  • Material Safety Data Sheet - Ethyl p-toluenesulfonate, 98%. (2005, October 3). Cole-Parmer.
  • Ethyl p-toluenesulfon
  • (PDF) Alkylation of Phenol: A Mechanistic View.
  • Ethyl p-toluenesulfon
  • Detection of Ethyl p-toluenesulfonate in Drugs. (2025, July 7). ChemicalBook.
  • Ethyl p-toluenesulfonate | 80-40-0. (2026, January 13). ChemicalBook.
  • SAFETY DATA SHEET. (2010, November 26). Fisher Scientific.
  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
  • Williamson ether synthesis. Wikipedia.
  • Williamson Ether Synthesis. (2023, January 22). Chemistry LibreTexts.
  • 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Lumen Learning.
  • Williamson Ether Synthesis. (2022, November 13). Chemistry Steps.
  • Alkylation of phenol: a mechanistic view. (2006, February 16). PubMed - NIH.
  • ChemInform Abstract: Detailed Characterization of p-Toluenesulfonic Acid Monohydrate as a Convenient, Recoverable, Safe, and Selective Catalyst for Alkylation of the Aromatic Nucleus.
  • US4453004A - Process for the alkylation of phenolic compounds.
  • Technical Support Center: Efficient p-Toluenesulfonamide Alkyl
  • A Convenient Way for the Synthesis of Mono N-Alkyl
  • Cas 80-40-0,Ethyl p-toluenesulfon
  • ALKYLATION WITH LONG CHAIN p-TOLUENESULFONATES. IV.' ALKYLATION OF ALCOHOLS AND AMINES WITH n-OCTADEICYL p-TOLUENESULFONATE2 As.
  • Selective Alkylation of Phenols Using Solid C
  • A comparison of several modern alkyl
  • Optimizing Organic Synthesis: The Role of Ethyl p-toluenesulfonate. (2026, February 13). Vertex AI Search.
  • A Mild Strategy for the Preparation of Phenols via the Ligand-Free Copper-Catalyzed O-Arylation of para-Toluenesulfonic Acid. Organic Chemistry Portal.
  • Ethyl p-toluenesulfon
  • Alkylating Chemotherapy Agents: 7 Key Examples and Their Clinical Uses. (2026, January 23). Liv Hospital.
  • Alkylating Agents | Oncohema Key. (2016, May 27). Oncohema Key.
  • Can the alkyl p-toluenesulfonate be used to alkylate the amide group present in any organic compounds? | ResearchGate. (2017, January 15).
  • Ester synthesis by O-alkyl
  • CN109942436B - A kind of method for preparing N,N-dialkylaniline compound by alkylation of p-toluenesulfonic acid alkyl ester.
  • Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides | The Journal of Organic Chemistry. (2025, May 21).
  • Full article: Eco-friendly synthesis of esters under ultrasound with p-toluenesulfonic acid as catalyst. (2014, July 31). Taylor & Francis.
  • One-Pot Alkylation–Sulfonylation of Diphenol. (2025, November 11). MDPI.
  • Synthesis of p-toluenesulfon
  • List of Alkyl
  • On the role of alkylating mechanisms, O-alkylation and DNA-repair in genotoxicity and mutagenicity of alkylating methanesulfonates of widely varying structures in bacterial systems. (2025, August 6).
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl

Sources

An In-depth Technical Guide to the Physicochemical Properties and Analysis of Ethyl-p-Toluenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the thermodynamic data, melting point, and relevant analytical protocols for ethyl-toluenesulfonate. It is intended for researchers, scientists, and professionals in drug development who utilize sulfonate esters in their synthetic workflows.

A Note on Isomeric Specificity: The toluenesulfonate functional group can exist in three isomeric forms: ortho (o-), meta (m-), and para (p-). While the initial query specified the ortho isomer, a thorough search of available scientific literature and chemical databases reveals a significant lack of specific thermodynamic and physical data for ethyl o-toluenesulfonate. In contrast, the para isomer, ethyl p-toluenesulfonate (commonly known as ethyl tosylate), is a widely used, well-characterized, and commercially available reagent in organic synthesis. Given its prevalence and the high likelihood of its relevance to synthetic chemists, this guide will focus on the detailed analysis of ethyl p-toluenesulfonate . The principles and methodologies described herein are, however, broadly applicable to the characterization of other solid organic compounds.

Physicochemical and Thermodynamic Properties of Ethyl p-Toluenesulfonate

Ethyl p-toluenesulfonate (CAS 80-40-0) is a sulfonate ester that serves as a key reagent in organic synthesis, primarily as an ethylating agent.[1][2] Its reactivity is largely dictated by the p-toluenesulfonyl group, which is an excellent leaving group in nucleophilic substitution reactions.[3][4] The physical state and thermal properties of the compound are critical parameters for its storage, handling, and reaction control.

Structural Influence on Physical Properties

The properties of ethyl p-toluenesulfonate are a direct consequence of its molecular structure. The molecule possesses a non-polar aromatic ring (the toluene moiety) and a highly polar sulfonate ester group.[5] This duality influences its solubility and intermolecular forces. The key forces at play are:

  • Dipole-Dipole Interactions: Arising from the polar S=O and S-O bonds of the sulfonate group.

  • London Dispersion Forces: Associated with the non-polar ethyl and toluene portions of the molecule.

The balance of these forces dictates the energy required to transition between solid and liquid phases, thus determining the melting point.[5] The presence of the polar sulfonate group leads to a significantly higher melting point compared to non-polar compounds of similar molecular weight.

Summary of Physical Data

The following table summarizes the key physical and thermodynamic data for ethyl p-toluenesulfonate, compiled from various chemical data sources.

PropertyValueSource(s)
CAS Number 80-40-0[6][7][8][9]
Molecular Formula C₉H₁₂O₃S[6][8]
Molecular Weight 200.25 g/mol [6][7]
Appearance White to off-white solid, may exist as a fused solid or supercooled liquid.[8]
Melting Point 29-34 °C (literature values vary slightly)[7][8][10]
Boiling Point 158-162 °C at 10 mmHg[7][10]
Density ~1.174 g/mL at 25 °C[7][10]
Refractive Index ~1.511 (at 20 °C)[7][10]
Solubility Insoluble in water; soluble in ethanol, ether, and benzene.[1]
Sensitivity Moisture sensitive.[7][11]

Experimental Determination of Melting Point

The melting point of a crystalline solid is a fundamental thermodynamic property that provides critical information about its purity. A pure compound typically exhibits a sharp melting point, melting over a narrow range of 0.5-1.0 °C.[7] Impurities will generally cause a depression in the melting point and a broadening of the melting range.[7] The following protocol outlines a standard and reliable method for determining the melting point of ethyl p-toluenesulfonate.

Causality in Experimental Design

The chosen method, capillary melting point determination, is a self-validating system. The sharpness of the observed melting range is a direct indicator of sample purity. A slow heating rate is crucial for ensuring thermal equilibrium between the heating block, the sample, and the thermometer, allowing for an accurate observation of the phase transition.

Step-by-Step Protocol
  • Sample Preparation:

    • Ensure the ethyl p-toluenesulfonate sample is a fine, dry powder. If the sample consists of large crystals, gently crush them on a clean, dry surface (e.g., a watch glass) using a spatula. This ensures uniform packing and efficient heat transfer.

  • Capillary Tube Loading:

    • Take a capillary tube sealed at one end.

    • Press the open end of the capillary tube into the powdered sample. A small amount of the solid will enter the tube.

    • Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end.

    • Repeat until a packed column of 2-3 mm in height is achieved. Uniform packing without air gaps is essential for accurate results.

  • Apparatus Setup:

    • Place the loaded capillary tube into the sample holder of a melting point apparatus. Ensure the packed sample is aligned with the viewing window and light source.

    • Insert a calibrated thermometer into the apparatus.

  • Melting Point Determination:

    • Set the apparatus to heat at a rapid rate initially, to approach the expected melting point of ~32 °C.

    • When the temperature is about 10-15 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute. This slow rate is critical for achieving thermal equilibrium and obtaining an accurate reading.

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Continue heating slowly and record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

  • Data Reporting:

    • The melting point is reported as the range from T₁ to T₂. For a pure sample of ethyl p-toluenesulfonate, this range should be narrow (e.g., 32.0-32.5 °C).

Visualization of Melting Point Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement cluster_report Reporting A Obtain Ethyl p-Toluenesulfonate B Crush to a Fine Powder A->B C Tap Open End of Capillary into Sample B->C D Pack Sample to 2-3 mm Height C->D E Place Capillary in Apparatus D->E F Heat Rapidly to ~20°C E->F G Heat Slowly (1-2°C/min) F->G H Record T₁ (First Liquid Drop) G->H I Record T₂ (Completely Liquid) H->I J Report Melting Range (T₁ - T₂) I->J

Caption: Workflow for Melting Point Determination.

Synthesis and Reactivity Context

Understanding the synthesis of ethyl p-toluenesulfonate provides context for its potential impurities and handling requirements. It is typically prepared via the esterification of p-toluenesulfonyl chloride with ethanol.[12]

General Synthetic Protocol

This reaction is an example of converting a poor leaving group (hydroxyl of an alcohol) into an excellent one (tosylate).[3]

  • An alcohol (ethanol) is dissolved in an aprotic solvent, often with a weak base like pyridine.[12][13]

  • p-Toluenesulfonyl chloride (TsCl) is added, typically at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

  • The nucleophilic oxygen of the alcohol attacks the electrophilic sulfur atom of the tosyl chloride.

  • The base (pyridine) neutralizes the HCl byproduct that is formed.

  • The reaction results in the formation of the ethyl p-toluenesulfonate ester, with retention of configuration at the ethyl group's alpha-carbon.[12]

Visualization of Synthesis

Synthesis reagent1 Ethanol (CH₃CH₂OH) product Ethyl p-Toluenesulfonate reagent1->product reagent2 p-Toluenesulfonyl Chloride (TsCl) reagent2->product base Pyridine (Base) byproduct Pyridinium Hydrochloride base->byproduct

Sources

Methodological & Application

Synthesis of ethyl esters via nucleophilic substitution with ethyl o-toluenesulphonate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Ethyl Esters via Nucleophilic Substitution with Ethyl


-Toluenesulphonate 

Executive Summary

This application note details a robust protocol for the synthesis of ethyl esters from carboxylic acids using ethyl


-toluenesulphonate  (Et-OTS) as a mild, non-volatile alkylating agent. Unlike traditional Fischer esterification, which is equilibrium-limited, or alkylation via ethyl iodide/diethyl sulfate, which poses significant volatility and safety risks, this method utilizes an irreversible 

pathway under basic conditions. This protocol is optimized for pharmaceutical intermediates and sensitive substrates where non-acidic conditions are required.

Introduction & Rationale

The esterification of carboxylic acids is a cornerstone transformation in organic synthesis. While Fischer esterification (acid + alcohol + catalyst) is standard, it suffers from reversibility and requires the removal of water.[1][2] For complex substrates sensitive to strong acids, alkylation of the carboxylate anion is the preferred route.

Why Ethyl


-Toluenesulphonate? 
  • Irreversibility: The reaction is driven to completion by the formation of a stable sulfonate salt.

  • Safety Profile: Unlike diethyl sulfate (highly toxic, volatile carcinogen) or ethyl iodide (volatile lachrymator), ethyl

    
    -toluenesulphonate is a high-boiling liquid (
    
    
    
    C), significantly reducing inhalation risks during handling.
  • Operational Ease: It is amenable to volumetric dosing and stable under standard storage conditions.

Comparison of Ethylating Agents:

ReagentMechanismVolatilityToxicity HazardReaction Type
Ethyl

-toluenesulphonate

Low (High BP)Genotoxic (Alkylator)Base-mediated
Diethyl Sulfate

MediumHigh (Carcinogen)Base-mediated
Ethyl Iodide

HighModerate (Lachrymator)Base-mediated
Ethanol /

FischerLowLow (Corrosive)Equilibrium (Acidic)

Mechanistic Insight

The reaction proceeds via a classic bimolecular nucleophilic substitution (


) .[3]
  • Deprotonation: A weak base (typically

    
     or 
    
    
    
    ) deprotonates the carboxylic acid to generate a carboxylate anion.
  • Nucleophilic Attack: The carboxylate oxygen attacks the electrophilic

    
    -carbon of the ethyl group on the sulfonate.
    
  • Leaving Group Departure: The

    
    -toluenesulfonate anion is displaced. The ortho-methyl group on the sulfonate ring provides slight steric bulk compared to the para-isomer (tosylate), but the high leaving group ability of the sulfonate anion dominates, ensuring efficient conversion.
    

Figure 1: Reaction Mechanism

Mechanism Acid Carboxylic Acid (R-COOH) Anion Carboxylate Anion (R-COO-) Acid->Anion Deprotonation (-H+) Base Base (K2CO3) Base->Anion Promotes TS Transition State [R-COO...Et...OTS]‡ Anion->TS + Et-OTS Reagent Ethyl o-toluenesulphonate (Et-OTS) Reagent->TS Product Ethyl Ester (R-COOEt) TS->Product SN2 Substitution Byproduct K-OTS Salt TS->Byproduct

Caption: The carboxylate anion acts as the nucleophile, displacing the o-toluenesulfonate leaving group in a concerted process.

Experimental Protocol

Materials & Equipment
  • Substrate: Carboxylic acid (1.0 equiv).

  • Reagent: Ethyl

    
    -toluenesulphonate (1.2 – 1.5 equiv).
    
  • Base: Potassium Carbonate (

    
    ), anhydrous, powdered (2.0 equiv).
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetone (Reagent Grade). Note: DMF is preferred for faster kinetics; Acetone allows for easier workup.

  • Equipment: Round-bottom flask, magnetic stir bar, reflux condenser, oil bath/heating block.

Step-by-Step Procedure

Step 1: Solvation and Deprotonation

  • Charge the reaction flask with the Carboxylic Acid (1.0 equiv).

  • Add Solvent (DMF or Acetone) to achieve a concentration of 0.2 M – 0.5 M.

  • Add powdered

    
     (2.0 equiv) in a single portion.
    
  • Stir at room temperature for 15–30 minutes to facilitate deprotonation (formation of the carboxylate salt). Visual Cue: Evolution of

    
     gas may be observed if the acid is strong; suspension will form.
    

Step 2: Alkylation

  • Add Ethyl

    
    -toluenesulphonate (1.2 equiv) dropwise via syringe or addition funnel.
    
    • Note: If the substrate is sterically hindered, increase equivalents to 1.5.

  • For DMF: Heat to 60°C.

    • For Acetone: Heat to reflux (~56°C).

  • Monitor reaction progress via TLC or HPLC/LC-MS.

    • Typical Time: 2–6 hours for DMF; 6–12 hours for Acetone.

Step 3: Workup (Extraction) [4]

  • Cool the reaction mixture to room temperature.

  • If DMF was used: Dilute with 5 volumes of water and 5 volumes of Ethyl Acetate (EtOAc) or Diethyl Ether (

    
    ).
    
    • Why? Water solubilizes the DMF and inorganic salts (

      
      , K-OTS).
      
  • If Acetone was used: Concentrate in vacuo to remove acetone, then resuspend the residue in Water/EtOAc.

  • Separate the layers. Wash the organic layer sequentially with:

    • Water (2x) (to remove residual DMF).[4]

    • Saturated

      
       (1x) (to remove unreacted starting acid).
      
    • Brine (1x).

  • Dry the organic layer over anhydrous

    
     or 
    
    
    
    .

Step 4: Isolation

  • Filter off the drying agent.[1]

  • Concentrate under reduced pressure to yield the crude ethyl ester.

  • Purification: Most products are sufficiently pure (>95%). If necessary, purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Workflow Visualization

Figure 2: Experimental Workflow

Workflow Start Start: Carboxylic Acid Mix Dissolve in DMF/Acetone Add K2CO3 Start->Mix AddReagent Add Ethyl o-toluenesulphonate (1.2 equiv) Mix->AddReagent React Heat (60°C or Reflux) Monitor TLC AddReagent->React Check Conversion Complete? React->Check Check->React No Quench Cool & Dilute with Water/EtOAc Check->Quench Yes Wash Wash: H2O (remove DMF) NaHCO3 (remove Acid) Quench->Wash Dry Dry (MgSO4) & Concentrate Wash->Dry Final Pure Ethyl Ester Dry->Final

Caption: Operational flowchart for the synthesis of ethyl esters using Et-OTS.

Critical Safety & Handling (Genotoxicity Alert)

While Ethyl


-toluenesulphonate is safer than diethyl sulfate regarding volatility, it remains a potent alkylating agent .
  • Genotoxicity: Sulfonate esters are known to react with DNA bases (e.g., N7-position of guanine). They are classified as potential genotoxic impurities (PGIs) in pharmaceutical development.

  • Handling: Always handle in a fume hood. Wear nitrile gloves (double gloving recommended) and safety glasses.

  • Decontamination: Spills should be treated with a solution of dilute ammonia or NaOH to hydrolyze the sulfonate ester into the harmless sulfonate salt and ethanol before disposal.

  • Residual Analysis: If this method is used for drug substance synthesis, the final product must be tested for residual Ethyl

    
    -toluenesulphonate (typically ppm levels required) using GC-MS or LC-MS.
    

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Incomplete deprotonationEnsure

is finely powdered; switch to

(more soluble/basic).
Low Conversion Steric hindranceIncrease temperature to 80°C (in DMF) or extend reaction time.
Emulsion in Workup DMF presenceWash organic layer with 5% LiCl solution instead of pure water to break emulsion.
Starting Material Remains HydrolysisEnsure solvents are anhydrous. Water competes as a nucleophile, consuming the reagent.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13988, Ethyl o-toluenesulfonate. Retrieved from [Link]

  • Teo, Y.-C., et al. (2007).Efficient Synthesis of Esters via Nucleophilic Substitution.
  • Anderson, N. G. (2012).Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.
  • European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities. (Regulatory context for sulfonate ester handling).[5] Retrieved from [Link]

Sources

Optimizing O-alkylation of phenols using ethyl o-toluenesulphonate

Author: BenchChem Technical Support Team. Date: February 2026

Application & Protocol Guide

Optimizing the O-Alkylation of Phenols Using Ethyl o-Toluenesulfonate: A Detailed Guide for Synthetic Chemists

Abstract

The O-alkylation of phenols is a cornerstone transformation in organic synthesis, pivotal for the construction of aryl ethers, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science. This guide provides an in-depth exploration of a robust and efficient protocol for this reaction, utilizing ethyl o-toluenesulfonate as the alkylating agent. We will dissect the underlying Williamson ether synthesis mechanism, elucidate the critical parameters that govern reaction success, and provide a detailed, field-proven experimental protocol. This document is intended for researchers, scientists, and drug development professionals seeking to implement a reliable and scalable method for the synthesis of ethyl aryl ethers.

Introduction: The Strategic Importance of Aryl Ethers

Aryl ethers are a class of organic compounds that feature prominently in a vast array of commercially important molecules. Their synthesis is a frequent objective in drug discovery and process development. The Williamson ether synthesis, a reaction known for over 150 years, remains one of the most reliable and versatile methods for preparing both symmetrical and unsymmetrical ethers. This method typically involves the reaction of a deprotonated alcohol (an alkoxide) with a primary alkyl halide or sulfonate ester.

While alkyl halides are common, sulfonate esters, such as tosylates, offer distinct advantages. They are often crystalline, stable solids, making them easier to handle and purify than their corresponding alkyl halides. Furthermore, the tosylate group is an excellent leaving group, facilitating the nucleophilic substitution reaction under mild conditions.[1] This guide focuses on ethyl o-toluenesulfonate as a potent ethylating agent for phenols, providing a pathway to valuable ethyl aryl ether products.

The Reaction Mechanism: A Deeper Look into the SN2 Pathway

The O-alkylation of a phenol with an alkyl tosylate is a classic example of the Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.

The process unfolds in two primary stages:

  • Deprotonation: The phenolic proton is weakly acidic (pKa ≈ 10 in water) and must be removed by a base to generate the corresponding phenoxide anion.[3] This step is crucial as the phenoxide is a significantly more potent nucleophile than the neutral phenol.

  • Nucleophilic Attack: The newly formed phenoxide anion attacks the electrophilic carbon atom of the ethyl o-toluenesulfonate. This attack occurs from the backside relative to the tosylate leaving group, leading to an inversion of configuration if the carbon were chiral (though not the case for an ethyl group). The tosylate anion is displaced, and the new C-O bond of the aryl ether is formed.[4]

Williamson_Ether_Synthesis Figure 1: S N2 Mechanism of Phenolic O-Alkylation cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Nucleophilic Substitution (SN2) Phenol Phenol (Ar-OH) Phenoxide Phenoxide Anion (Ar-O⁻) Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide Base_H Conjugate Acid (e.g., KHCO₃) Phenoxide->Base_H EtOTs Ethyl o-Toluenesulfonate (Et-OTs) TS Transition State EtOTs->TS Product Aryl Ethyl Ether (Ar-O-Et) TS->Product LeavingGroup Tosylate Anion (⁻OTs) TS->LeavingGroup Leaving Group Departure Phenoxide_ref Phenoxide Anion (Ar-O⁻) Phenoxide_ref->TS Backside Attack

Caption: SN2 Mechanism for Phenolic O-Alkylation.

Controlling Selectivity: O- vs. C-Alkylation

A critical challenge in phenol alkylation is the competition between O-alkylation (at the oxygen) and C-alkylation (at the aromatic ring).[5] The phenoxide anion is an ambident nucleophile, with negative charge density on both the oxygen and the ortho/para positions of the ring.[6] Several factors can be manipulated to strongly favor the desired O-alkylation product:

  • Solvent: This is perhaps the most critical factor. Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile are ideal.[6] These solvents solvate the counter-ion of the base (e.g., K⁺) but do not strongly solvate the phenoxide anion through hydrogen bonding. This leaves the oxygen atom sterically accessible and highly nucleophilic, promoting O-alkylation. In contrast, protic solvents (like water or ethanol) can form hydrogen bonds with the oxygen, shielding it and increasing the likelihood of C-alkylation.[6]

  • Base: A moderately weak base like potassium carbonate (K₂CO₃) is often sufficient and preferred. It is strong enough to deprotonate the phenol but is less harsh than hydroxides, which can sometimes promote side reactions.

  • Leaving Group: The excellent leaving group ability of tosylate ensures the SN2 reaction proceeds efficiently at moderate temperatures, minimizing the energy required for potential side reactions.

Experimental Protocol: Synthesis of Ethyl Phenyl Ether

This protocol details a general procedure for the ethylation of phenol. It can be adapted for various substituted phenols, although reaction times and temperatures may require optimization.

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )CAS NumberKey Properties
Phenol94.11108-95-2Toxic, corrosive solid
Ethyl o-toluenesulfonate200.25640-62-0Alkylating agent, irritant
Potassium Carbonate (K₂CO₃)138.21584-08-7Anhydrous, fine powder
N,N-Dimethylformamide (DMF)73.0968-12-2Anhydrous, polar aprotic solvent
Diethyl Ether (Et₂O)74.1260-29-7Extraction solvent, flammable
1 M Sodium Hydroxide (NaOH)40.001310-73-2Aqueous solution
Brine (Saturated NaCl)--Aqueous solution
Anhydrous Magnesium Sulfate (MgSO₄)120.377487-88-9Drying agent

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Nitrogen or Argon inlet for inert atmosphere

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure

Experimental_Workflow Figure 2: Experimental Workflow for O-Alkylation A 1. Setup & Reagent Charging - Flask under N₂ - Add Phenol, K₂CO₃, DMF B 2. Add Alkylating Agent - Add Ethyl o-toluenesulfonate A->B C 3. Reaction - Heat to 60-80 °C - Monitor by TLC/GC-MS B->C D 4. Work-up: Quench & Dilute - Cool to RT - Add H₂O & Diethyl Ether C->D E 5. Extraction - Transfer to Separatory Funnel - Wash with 1 M NaOH (aq) D->E F 6. Further Washing - Wash with H₂O - Wash with Brine E->F G 7. Drying & Concentration - Dry organic layer (MgSO₄) - Filter and concentrate F->G H 8. Purification - Column Chromatography or - Distillation G->H I 9. Analysis - NMR, GC-MS H->I

Caption: Experimental Workflow for Phenolic O-Alkylation.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add phenol (1.0 eq., e.g., 4.7 g, 50 mmol) and anhydrous potassium carbonate (1.5 eq., e.g., 10.4 g, 75 mmol).

    • Scientist's Note: Using a slight excess of the base ensures complete deprotonation of the phenol. K₂CO₃ is chosen for its mildness and ease of removal during work-up.

  • Solvent Addition: Add anhydrous DMF (approx. 1.0 M concentration relative to phenol, e.g., 50 mL). Begin stirring under a nitrogen atmosphere.

    • Scientist's Note: An inert atmosphere prevents oxidation of the phenoxide. Anhydrous solvent is critical to avoid hydrolysis of the alkylating agent and other water-mediated side reactions.

  • Addition of Alkylating Agent: Add ethyl o-toluenesulfonate (1.1 eq., e.g., 11.0 g, 55 mmol) to the stirring suspension.

    • Scientist's Note: A small excess of the electrophile ensures the complete consumption of the valuable phenol substrate.

  • Reaction Monitoring: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting phenol is consumed (typically 4-12 hours).

    • Scientist's Note: Moderate heating increases the reaction rate without promoting significant decomposition or side reactions. Consistent monitoring is key to determining the optimal reaction time and preventing the formation of byproducts.

  • Work-up - Quenching: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into a beaker containing 200 mL of cold water and stir for 10 minutes.

    • Scientist's Note: Quenching with water dissolves the inorganic salts (K₂CO₃, potassium tosylate) and precipitates the organic product if it is a solid. It also prepares the mixture for extraction.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL). Combine the organic layers.

    • Scientist's Note: Diethyl ether is a good solvent for the desired ether product and is immiscible with water, allowing for efficient separation.

  • Washing: Wash the combined organic layers sequentially with:

    • 1 M NaOH (aq) (2 x 50 mL) to remove any unreacted phenol.

    • Water (1 x 50 mL).

    • Saturated brine (1 x 50 mL).

    • Scientist's Note: The basic wash deprotonates residual acidic phenol, making it water-soluble and easily removed. The brine wash helps to break up emulsions and removes the bulk of the dissolved water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure aryl ethyl ether.

Safety Precautions
  • Phenol: Is toxic and corrosive. It can cause severe skin burns and is harmful if swallowed or inhaled. Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[3]

  • Ethyl o-toluenesulfonate: As a potent alkylating agent, it should be considered a potential mutagen and handled with care. Avoid skin contact and inhalation.[7]

  • DMF: Is a skin and eye irritant and can be absorbed through the skin.

  • Diethyl Ether: Is extremely flammable. Ensure there are no ignition sources nearby during the extraction process.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive base (absorbed moisture).2. Wet solvent (DMF).3. Insufficient temperature or time.1. Use freshly opened or dried K₂CO₃.2. Use anhydrous grade DMF.3. Increase temperature gradually (e.g., to 90 °C) and/or extend reaction time. Confirm with TLC.
Significant C-Alkylation 1. Incorrect solvent choice (protic solvent contamination).2. Reaction temperature is too high.1. Ensure the use of a high-purity polar aprotic solvent like DMF or acetonitrile.[6]2. Run the reaction at the lowest effective temperature.
Difficult Work-up (Emulsions) 1. Presence of insoluble byproducts.2. Insufficient ionic strength in the aqueous phase.1. Filter the crude reaction mixture before quenching.2. Add more brine during the washing steps to help break the emulsion.
Product Hydrolysis Presence of strong base (e.g., NaOH) and water at high temperatures during work-up.Do not heat the mixture during the basic wash. Perform all work-up steps at room temperature.

Conclusion

The O-alkylation of phenols using ethyl o-toluenesulfonate is a highly effective and versatile method for synthesizing aryl ethyl ethers. By understanding the underlying SN2 mechanism and carefully controlling key parameters—particularly the choice of a polar aprotic solvent and an appropriate base—chemists can achieve high yields and excellent selectivity. The protocol provided herein serves as a robust starting point for a wide range of phenolic substrates, empowering researchers in the rapid and reliable synthesis of target molecules. Adherence to safety protocols is paramount due to the nature of the reagents involved.

References

  • N-Ethyl o,p-toluenesulfonamide Safety Data Sheet. Scientific Polymer Products, Inc.
  • Organic base catalyzed O-alkylation of phenols under solvent-free condition. ResearchGate. Available at: [Link]

  • Phenolates- O-alkylation and C-alkylation. PharmaXChange.info. Available at: [Link]

  • Ch24: ArOH to ArOR. University of Calgary. Available at: [Link]

  • Is a base necessary for a phenol O-alkylation using alkyl iodides?. Reddit. Available at: [Link]

  • Purification of alkylated phenols by melt crystallization. Google Patents.
  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Williamson ether synthesis. Wikipedia. Available at: [Link]

  • Separation and recovery of alkylated phenols. Google Patents.
  • Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]

  • An efficient tandem synthesis of alkyl aryl ethers.... Organic Chemistry Research. Available at: [Link]

  • Material Safety Data Sheet - Ethyl p-toluenesulfonate, 98%. Cole-Parmer. Available at: [Link]

  • Phenol. Wikipedia. Available at: [Link]

  • All About Tosylates and Mesylates. Master Organic Chemistry. Available at: [Link]

  • A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Catalysis Reviews. Available at: [Link]

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Synthesis of Quaternary Ammonium Salts via N-Alkylation of Tertiary Amines with Ethyl o-Toluenesulfonate: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the synthesis of quaternary ammonium salts through the N-alkylation of tertiary amines, employing ethyl o-toluenesulfonate as a robust and efficient alkylating agent. This application note provides a detailed protocol, explores the underlying reaction mechanism, discusses critical experimental parameters, and outlines modern techniques for purification and characterization. The content is designed for researchers and professionals in drug development and organic synthesis, offering field-proven insights to ensure reproducible and high-yield preparations.

Introduction: The Strategic Advantage of Ethyl o-Toluenesulfonate in Quaternization

Quaternary ammonium salts are a pivotal class of compounds with extensive applications, serving as phase-transfer catalysts, surfactants, disinfectants, and key intermediates in pharmaceutical synthesis[1]. The formation of these salts is most commonly achieved through the Menshutkin reaction, a nucleophilic substitution reaction between a tertiary amine and an alkylating agent[2][3].

While alkyl halides are traditionally employed, alkyl tosylates, such as ethyl o-toluenesulfonate, offer distinct advantages. The tosylate group is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion, which significantly enhances the reaction rate compared to many alkyl halides[4][5]. Furthermore, tosylates are often crystalline, non-volatile solids or high-boiling liquids, making them easier and safer to handle than some of the more volatile and hazardous alkylating agents like methyl iodide or dimethyl sulfate. The use of ethyl o-toluenesulfonate allows for the introduction of an ethyl group under controlled and efficient conditions.

This guide will focus on the practical aspects of synthesizing a representative quaternary ammonium salt, triethyl(o-tolyl)ammonium o-toluenesulfonate, from the reaction of triethylamine with ethyl o-toluenesulfonate.

The Menshutkin Reaction: Mechanism and Key Considerations

The synthesis of quaternary ammonium salts from tertiary amines and alkyl tosylates proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

Diagram: The Menshutkin Reaction Workflow

menshutkin_workflow Workflow for Quaternary Ammonium Salt Synthesis reagents Reactants - Tertiary Amine - Ethyl o-Toluenesulfonate solvent Solvent Selection (e.g., Acetonitrile, DMF) reagents->solvent Dissolution reaction Reaction Setup & Execution - Inert Atmosphere - Temperature Control solvent->reaction Controlled Conditions workup Reaction Work-up - Cooling - Precipitation reaction->workup Isolation of Crude Product purification Purification - Recrystallization - Washing workup->purification Removal of Impurities characterization Characterization - NMR Spectroscopy - ESI-Mass Spectrometry purification->characterization Structural & Purity Verification final_product Pure Quaternary Ammonium Salt characterization->final_product

Caption: A schematic overview of the key stages in the synthesis of a quaternary ammonium salt.

In this SN2 reaction, the lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic ethyl group of ethyl o-toluenesulfonate. This concerted step involves the simultaneous formation of the new carbon-nitrogen bond and the cleavage of the carbon-oxygen bond of the tosylate ester. The transition state is a trigonal bipyramidal arrangement where the nucleophilic nitrogen and the leaving tosylate group are on opposite sides of the carbon atom being attacked.

The choice of solvent is critical for the success of the Menshutkin reaction. Polar aprotic solvents such as acetonitrile, N,N-dimethylformamide (DMF), or acetone are generally preferred as they can solvate the charged transition state, thereby accelerating the reaction rate, without interfering with the nucleophilicity of the amine[2]. Reaction temperatures can vary, but heating is often employed to ensure a reasonable reaction time, typically ranging from room temperature to the reflux temperature of the chosen solvent[6].

Experimental Protocol: Synthesis of Triethyl(o-tolyl)ammonium o-Toluenesulfonate

This protocol provides a detailed, step-by-step methodology for the synthesis of triethyl(o-tolyl)ammonium o-toluenesulfonate.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Ethyl o-toluenesulfonate≥98%Commercially AvailableHandle with care, potential irritant.
Triethylamine≥99%, redistilledCommercially AvailableStore over potassium hydroxide pellets.
Acetonitrile (anhydrous)≥99.8%Commercially AvailableUse a dry solvent for best results.
Diethyl ether (anhydrous)≥99.7%Commercially AvailableUsed for precipitation and washing.
Round-bottom flask-Standard laboratory supplier-
Reflux condenser-Standard laboratory supplier-
Magnetic stirrer with heating-Standard laboratory supplier-
Inert gas supply (N2 or Ar)---
Safety Precautions
  • Ethyl o-toluenesulfonate: This compound is a potential irritant and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[7][8].

  • Triethylamine: This is a flammable and corrosive liquid with a strong odor. Handle in a fume hood and wear appropriate PPE.

  • Acetonitrile: This is a flammable and toxic solvent. Avoid inhalation and skin contact.

Reaction Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl o-toluenesulfonate (10.0 g, 50 mmol).

  • Addition of Amine and Solvent: Under an inert atmosphere (nitrogen or argon), add anhydrous acetonitrile (50 mL) to the flask. Stir the mixture until the ethyl o-toluenesulfonate has completely dissolved. To this solution, add freshly distilled triethylamine (5.06 g, 6.9 mL, 50 mmol).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain this temperature with stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or by observing the precipitation of the product.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath for 30 minutes to maximize precipitation of the product. If the product does not precipitate, slowly add anhydrous diethyl ether to the stirred solution until a white precipitate forms.

  • Purification: Collect the solid product by vacuum filtration and wash it several times with cold, anhydrous diethyl ether to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system, such as a mixture of acetonitrile and diethyl ether[9]. Dry the purified product under vacuum.

Results and Discussion: Characterization of the Quaternary Ammonium Salt

The successful synthesis of the quaternary ammonium salt should be confirmed by a combination of spectroscopic methods.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: The 1H NMR spectrum is expected to show characteristic signals for the ethyl groups attached to the nitrogen, typically a quartet for the -CH2- protons and a triplet for the -CH3 protons, shifted downfield compared to the starting triethylamine due to the positive charge on the nitrogen. The aromatic protons of the o-toluenesulfonate anion and the o-tolyl group will also be present in the aromatic region of the spectrum.

    • 13C NMR: The 13C NMR spectrum will show distinct signals for the ethyl carbons, with the methylene carbon appearing at a lower field than the methyl carbon. The aromatic carbons of both the cation and the anion will also be visible.

  • Electrospray Ionization Mass Spectrometry (ESI-MS):

    • ESI-MS in positive ion mode is an excellent technique for confirming the formation of the quaternary ammonium cation. A prominent peak corresponding to the mass of the triethyl(o-tolyl)ammonium cation should be observed[10][11][12]. The isotopic distribution pattern can further confirm the elemental composition of the cation.

Expected Yield and Purity

The yield of the reaction is typically high, often exceeding 80%, depending on the reaction time and purification efficiency. The purity of the final product can be assessed by NMR spectroscopy and, if necessary, by elemental analysis.

Troubleshooting

ProblemPossible CauseSolution
Low or no product formationIncomplete reactionExtend the reaction time or increase the temperature. Ensure anhydrous conditions.
Low reactivity of the tertiary amineConsider using a more nucleophilic amine or a more reactive alkylating agent.
Oily product that is difficult to crystallizeImpurities presentAttempt to purify by column chromatography on alumina or perform a liquid-liquid extraction. Changing the counter-ion via ion exchange can also alter solubility and aid in crystallization[9].
Product is inherently an oilIf the product is a room-temperature ionic liquid, purification will rely on extraction and washing rather than crystallization.

Conclusion

The use of ethyl o-toluenesulfonate provides an efficient and reliable method for the synthesis of quaternary ammonium salts. The straightforward procedure, coupled with the advantages of using a tosylate alkylating agent, makes this a valuable protocol for researchers in various fields of chemistry. The detailed methodology and characterization data presented in this guide should enable the successful and reproducible synthesis of these important compounds.

References

  • Full article: Understanding the Charge Issues in Mono and di-Quaternary Ammonium Compounds for Their Determination by LC/ESI-MS/MS. (n.d.). Taylor & Francis. Retrieved February 21, 2026, from [Link]

  • Quaternary Ammonium Salt as Promising Charge Reducing Agents for Gas Phase Proteins in Native Mass Spectrometry. (n.d.). Kennesaw State University. Retrieved February 21, 2026, from [Link]

  • A Novel Bisquaternary Ammonium Compound as an Anion Sensor—ESI-MS and Fluorescence Study. (2021). International Journal of Molecular Sciences, 22(11), 5994. [Link]

  • (PDF) Understanding the Charge Issues in Mono and di-Quaternary Ammonium Compounds for Their Determination by LC/ESI-MS/MS. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Menshutkin reaction. (n.d.). In Wikipedia. Retrieved February 21, 2026, from [Link]

  • Process for manufacture of quaternary ammonium tosylate salts of cinnamidoalkylamines and/or benzamidoalkylamines. (n.d.). Google Patents.
  • N-Ethyl o,p-toluenesulfonamide. (2024, August 14). Scientific Polymer Products, Inc. Retrieved February 21, 2026, from [Link]

  • Quaternary ammonium cation. (n.d.). In Wikipedia. Retrieved February 21, 2026, from [Link]

  • N-Ethyl-o/p-toluene sulfonamide Safety D
  • Process for the continuous quaternization of tertiary amines with an alkyl halide. (n.d.). Google Patents.
  • Ethyl p-toluenesulfonate Safety Data Sheet. (2010, November 26). Thermo Fisher Scientific.
  • Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity. (2015). Molecules, 20(12), 22405–22420. [Link]

  • Process for manufacture of quaternary ammonium tosylate salts of cinnamidoalkylamines and / or benzamidoalkylamines. (n.d.). Google Patents.
  • ¹H NMR (a) and ¹³C NMR (b) for cellulose tosylate. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Synthesis method of quaternary ammonium salt. (n.d.). Google Patents.
  • Method for the synthesis of quaternary ammonium salts. (n.d.). Google Patents.
  • Understanding Tosylates: The Unsung Heroes of Organic Chemistry. (2026, January 15).
  • Ch8 : Tosylates. (n.d.). University of Calgary. Retrieved February 21, 2026, from [Link]

  • Supporting information Design and Production of Environmentally Degradable Quaternary Ammonium Salt Xiaolong Zhang, a‡Hongtao. (n.d.). The Royal Society of Chemistry.
  • The mechanism of Menshutkin reaction in gas and solvent phases from the perspective of reaction electronic flux. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Synthesis and Spectroscopic Characterisation of N-Alkyl Quaternary Ammonium Salts Typical Precursors of Cyanines. (2002). Molecules, 7(3), 366–381. [Link]

  • Solvent Organization and Rate Regulation of a Menshutkin Reaction by Oriented External Electric Fields are Revealed by Combined MD and QM/MM Calculations. (2020). Journal of the American Chemical Society, 142(2), 1081–1090. [Link]

  • Mesylates and Tosylates with Practice Problems. (n.d.). Chemistry Steps. Retrieved February 21, 2026, from [Link]

  • SYNTHESIS AND SPECTROSCOPIC PROPERTIES OF QUATERNARY HYDROXYALKYLAMMONIUM SALTS. (n.d.).
  • Synthesis and Comprehensive Study of Quaternary-Ammonium-Based Sorbents for Natural Gas Sweetening. (2021). Environments, 8(12), 134. [Link]

  • Tosylates And Mesylates. (2015, March 10). Master Organic Chemistry. Retrieved February 21, 2026, from [Link]

  • Menshutkin reaction. (n.d.). chemeurope.com. Retrieved February 21, 2026, from [Link]

  • Synthesis of Qu
  • Exploring solvent effects upon the Menshutkin reaction using a polarizable force field. (2010). Theoretical Chemistry Accounts, 128(1), 71–80. [Link]

  • Synthesis of Novel Ethoxylated Quaternary Ammonium Gemini Surfactants for Enhanced Oil Recovery Application. (2019). Polymers, 11(5), 843. [Link]

  • Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt. (n.d.). Google Patents.
  • Quaternary ammonium salt purification. (2025, November 22). Reddit. Retrieved February 21, 2026, from [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.).
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024). Molbank, 2024(4), M1886. [Link]

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Troubleshooting & Optimization

Troubleshooting low conversion rates in ethyl o-toluenesulphonate alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion Rates in Ethylation

Document ID: TS-EOTS-001 Status: Active Last Updated: February 22, 2026[1]

Executive Summary

Ethyl o-toluenesulphonate (Et-o-Ts) is a potent ethylating agent used to introduce ethyl groups onto nucleophiles (amines, phenols, thiols) via a bimolecular nucleophilic substitution (


) mechanism.[1] While chemically similar to the more common para-isomer (Ethyl Tosylate), the ortho-methyl group introduces subtle steric and electronic variations that can affect leaving group ability and solubility.[1]

Low conversion in these reactions is rarely due to reagent quality alone. It is typically a symptom of kinetic stalling (high activation energy), competitive hydrolysis (moisture contamination), or solvation mismatch .[1] This guide provides a systematic approach to diagnosing and resolving these failures.

Module 1: The Kinetic Engine (Temperature & Catalysis)

The Problem: "Reaction stalls at 50-60% conversion regardless of time."

Diagnosis: The reaction has hit a kinetic wall. The nucleophile is likely too weak to displace the o-toluenesulfonate leaving group at the current thermal energy, or the leaving group is not sufficiently stabilized.

The Solution: The Finkelstein Catalyst Loop

Direct alkylation with sulfonates can be sluggish. The addition of a catalytic amount of iodide (


) creates a transient, highly reactive ethyl iodide species in situ.

Protocol: Iodide-Catalyzed Ethylation

  • Standard Load: 1.0 eq Substrate, 1.2 eq Et-o-Ts, 2.0 eq Base (e.g.,

    
    ).[1]
    
  • Catalyst Addition: Add 10-20 mol% Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI).

  • Mechanism:

    • Step 1:

      
       displaces the o-toluenesulfonate (fast reaction) to form Ethyl Iodide (Et-I).
      
    • Step 2: Substrate displaces

      
       from Et-I (faster than displacing sulfonate).[1]
      
    • Result: The iodide recycles, driving the reaction to completion.[2]

Data: Effect of Catalysis on Conversion (24h @ 60°C)

Substrate TypeSolventBaseConversion (No Cat.)Conversion (+10% NaI)
Secondary AmineMeCN

45%92%
Hindered PhenolDMF

30%85%
Primary ThiolTHF

70%>98%
Visualization: The Catalytic Cycle

FinkelsteinCycle EtOTs Ethyl o-Toluenesulphonate (Reagent) EtI Ethyl Iodide (Transient Intermediate) EtOTs->EtI Fast Displacement LG o-TsO- (Leaving Group) EtOTs->LG Release Iodide Iodide Catalyst (I-) Iodide->EtOTs Attack Product Ethylated Product (Et-Nu) EtI->Product Rapid Alkylation Nu Nucleophile (Substrate) Nu->EtI Attack Product->Iodide Recycle I-

Caption: The Finkelstein cycle converts the moderate alkylator (Et-o-Ts) into a potent one (Et-I) in situ.

Module 2: Solvation & Thermodynamics

The Problem: "Reagents are dissolving, but no product forms."

Diagnosis: Solvent polarity mismatch.


 reactions involving neutral nucleophiles and charged transition states (or vice versa) are highly sensitive to the dielectric constant (

) of the solvent.
The Solution: Dipolar Aprotic Solvents

Non-polar solvents (Toluene, DCM) stabilize the ground state but do not stabilize the polar transition state effectively. Protic solvents (EtOH, MeOH) solvate the nucleophile (hydrogen bonding), forming a "cage" that reduces reactivity.[1]

Recommended Solvent Switch:

  • Primary Choice: Acetonitrile (MeCN) – Good balance of polarity and ease of removal.

  • High Performance: DMF or NMP – High dielectric constant (

    
    ) dissociates ion pairs, leaving the nucleophile "naked" and reactive.[1]
    
  • Green Alternative: 2-MeTHF or Ethyl Acetate (often requires higher temperature or longer times).[1]

Critical Parameter: Concentration


 rates are bimolecular: 

.[1]
  • Dilute (0.1 M): Reaction rate drops significantly.

  • Concentrated (0.5 - 1.0 M): Optimal for maximizing collisions.[1]

Module 3: The "Silent Killer" – Hydrolysis

The Problem: "Ethyl-o-Ts is consumed, but starting material remains."

Diagnosis: The reagent is reacting with water instead of your nucleophile. Sulfonate esters are prone to hydrolysis, especially in the presence of hydroxide bases or heat.

Mechanism of Failure:


[1]
Troubleshooting Protocol: Moisture Control
  • Solvent Grade: Use Anhydrous solvents (<50 ppm water).

  • Base Drying: Inorganic bases (

    
    , 
    
    
    
    ) are hygroscopic.[1] Flame-dry or oven-dry them before use.[1]
  • Reagent Check: Ethyl o-toluenesulphonate can absorb moisture. If it appears as a wet solid or cloudy liquid, dry it over

    
     (if liquid) or recrystallize/dry under vacuum (if solid).[1]
    

Module 4: Experimental Workflow & Logic

Master Troubleshooting Logic Tree

Follow this decision matrix to isolate the root cause of low conversion.

TroubleshootingTree Start START: Low Conversion CheckSM Is Et-o-Ts consumed? Start->CheckSM Hydrolysis Check for Hydrolysis (Is EtOH present?) CheckSM->Hydrolysis Yes TempCheck Is Temp > 60°C? CheckSM->TempCheck No ConsumedYes YES BaseCheck Is Base too strong? (Elimination to Ethylene?) Hydrolysis->BaseCheck No EtOH found ConsumedNo NO SolventCheck Is Solvent Polar Aprotic? (DMF/MeCN) TempCheck->SolventCheck Yes CatCheck Add Iodide Catalyst (Finkelstein) TempCheck->CatCheck Increase Temp SolventCheck->CatCheck Yes

Caption: Decision matrix for isolating chemical vs. kinetic failure modes.

Frequently Asked Questions (FAQs)

Q1: Can I substitute Ethyl o-toluenesulphonate with Ethyl Tosylate (p-isomer)? A: Generally, yes.[1] The electronic difference is minimal. However, the ortho-methyl group in Et-o-Ts provides slight steric shielding to the sulfur atom, which may make it marginally more stable to hydrolysis than the para-isomer, but also slightly slower to react.[1] If your protocol specifically calls for the ortho isomer, it may be for solubility or impurity profile reasons [1, 5].[1]

Q2: Why is my reaction turning dark/black? A: This indicates decomposition, likely polymerization of the solvent or substrate, or oxidation.[1] If using amine substrates, oxidation is common.[1] Ensure an inert atmosphere (


 or Ar) is used. If using high temperatures (>100°C), thermal elimination of the sulfonate to ethylene gas can occur, leading to charring [3].[1]

Q3: Is Ethyl o-toluenesulphonate genotoxic? A: Yes, alkyl sulfonates are classified as Potential Genotoxic Impurities (PGIs) because they are potent DNA alkylators.[1][3] All handling must occur in a fume hood with appropriate PPE. Residual levels in final drug substances must be controlled to ppm levels (typically <1.5 µ g/day intake limits) [5, 6].

Q4: My base is insoluble (e.g.,


 in MeCN). Is this a problem? 
A:  Yes. Heterogeneous reactions rely on surface area.
  • Fix 1: Grind the base into a fine powder.

  • Fix 2: Use a Phase Transfer Catalyst (PTC) like 18-Crown-6 or TBAI to shuttle ions into the organic phase.

  • Fix 3: Switch to a soluble organic base like DIPEA (Hünig's base) or DBU, provided they don't alkylate themselves (quaternization) [2].[1]

References

  • Morgan, M. S., & Cretcher, L. H. (1948).[1] A Kinetic Study of Alkylation by Ethyl Arylsulfonates. Journal of the American Chemical Society, 70(1), 375–378.[1] Link[1]

  • Salvatore, R. N., et al. (2002).[1][4] Synthesis of secondary amines. Tetrahedron, 58(32), 6367-6372.[1] (Demonstrates

    
    /TBAI protocols). Link[1]
    
  • Byju's. (n.d.). Finkelstein Reaction Mechanism and Conditions. Byjus.com. Link

  • Master Organic Chemistry. (2015).[1][5][6][7][8] Tosylates and Mesylates. MasterOrganicChemistry.com. Link

  • Teasdale, A., et al. (2010).[1][9] Mechanism and Processing Parameters Affecting the Formation of Sulfonate Esters. Organic Process Research & Development, 14(4), 999-1007.[1] (Detailed hydrolysis kinetics). Link[1]

  • European Medicines Agency (EMA). (2006).[6][8][10] Guideline on the Limits of Genotoxic Impurities. (Safety data on alkyl sulfonates). Link

Sources

Technical Support Center: Work-up and Purification of Ethyl o-Toluenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of ethyl o-toluenesulfonate, a critical intermediate in pharmaceutical development and organic synthesis, often yields a crude product contaminated with various byproducts. The structural integrity and purity of this intermediate are paramount, as impurities can lead to undesired side reactions, lower yields, and complications in downstream applications. This guide provides a comprehensive, question-and-answer-based resource for researchers, scientists, and drug development professionals to effectively troubleshoot the work-up and purification of ethyl o-toluenesulfonate. We will delve into the causality behind experimental choices, offering field-proven protocols and analytical strategies to ensure the isolation of a high-purity product.

Section 1: Frequently Asked Questions - Byproduct Removal

This section addresses the most common challenges encountered during the initial work-up phase, focusing on the selective removal of specific byproducts.

Q1: How can I remove unreacted o-toluenesulfonyl chloride (o-TsCl) from my reaction mixture?

A1: Unreacted o-toluenesulfonyl chloride is a common electrophilic impurity. Its removal is critical and can be achieved through several methods, with the choice depending on the stability of your desired product.

  • Aqueous Basic Wash (Quenching): This is the most direct and widely used method. By washing the organic reaction mixture with a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH), the o-TsCl is hydrolyzed to the corresponding o-toluenesulfonic acid.[1] This acid is then deprotonated by the base to form its sodium salt, which is highly soluble in the aqueous layer and easily separated during a liquid-liquid extraction.[1]

  • Scavenger Resins: For products that are sensitive to aqueous conditions, solid-phase scavengers offer an excellent alternative. Amine-functionalized silica gels or resins can be added to the reaction mixture.[1] These scavengers react selectively with the excess o-TsCl. The resulting resin-bound byproduct is then simply removed by filtration, leaving the desired product in the filtrate.[1]

  • Precipitation/Recrystallization: If your ethyl o-toluenesulfonate product is a solid, recrystallization is a highly effective purification technique.[1] The key is to select a solvent system in which the product has high solubility at an elevated temperature but low solubility at cooler temperatures, while the o-TsCl and other tosyl byproducts remain dissolved.[1]

Q2: My TLC plate shows a baseline spot that I suspect is o-toluenesulfonic acid (o-TsOH). How do I get rid of it?

A2: o-Toluenesulfonic acid (o-TsOH) is a strong, highly polar acid that can be present as an impurity in the starting o-TsCl or be generated from its hydrolysis during the work-up.[2][3]

The most effective method for its removal is a basic aqueous extraction . By washing the organic layer containing your product with a saturated solution of sodium bicarbonate (NaHCO₃) or other mild base, the o-TsOH is converted to its sodium salt.[1] This salt has extremely high water solubility and will be partitioned almost exclusively into the aqueous phase, which can then be discarded.[1] It is often advisable to perform this wash two or three times to ensure complete removal.

Q3: How do I remove the amine base (e.g., pyridine, triethylamine) used in the tosylation reaction?

A3: Amine bases are essential for neutralizing the HCl generated during the tosylation of an alcohol.[4] However, residual amine must be removed from the final product.

The standard procedure is to wash the organic layer with a dilute acidic solution. A 1M solution of hydrochloric acid (HCl) is commonly used.[5] The acid protonates the amine base, forming an ammonium salt which is soluble in the aqueous layer and can be easily separated. For reactions containing metals that could be coordinated by amines, washing with a 10% aqueous copper(II) sulfate solution is also effective; the copper complexes with the amine and partitions into the aqueous phase, which often turns a deep purple or blue.[6]

Caution: This method is only suitable for products that are stable to acidic conditions. If your product contains acid-labile functional groups, alternative purification methods like column chromatography should be considered.

Q4: My ethyl o-toluenesulfonate product is an oil and I cannot get it to crystallize. What is the best way to purify it?

A4: When recrystallization is not an option, flash column chromatography is the gold standard for purifying oils or complex mixtures that are difficult to separate by other means.[1] This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system).[1]

  • Principle: Ethyl o-toluenesulfonate is a relatively polar compound. By using a non-polar solvent system, such as a mixture of hexanes and ethyl acetate, the product will travel up the column more slowly than less polar impurities, while more polar impurities will be retained more strongly on the silica.

  • Solvent System Selection: The ideal solvent system should provide a good separation of your product from its impurities on a TLC plate, with the product spot having an Rf value of approximately 0.3-0.4.

Section 2: Standard Purification Protocols

This section provides detailed, step-by-step methodologies for the key purification workflows discussed above.

Experimental Workflow: From Reaction to Purified Product

G cluster_0 Reaction Phase cluster_1 Work-up Phase cluster_2 Purification & Analysis A TLC Monitoring B Reaction Complete A->B Disappearance of starting alcohol C Quench with Aq. Base (e.g., NaHCO3) B->C D Liquid-Liquid Extraction (Organic Solvent) C->D E Wash with Dilute Acid (e.g., 1M HCl) D->E F Wash with Brine E->F G Dry with Na2SO4/MgSO4 F->G H Concentrate in vacuo G->H I Crude Product H->I J Recrystallization (if solid) I->J K Column Chromatography (if oil) I->K L Purity Analysis (NMR, HPLC, GC) J->L K->L

Caption: General workflow for tosylation, work-up, and purification.

Protocol 1: Standard Aqueous Work-up
  • Quenching: Once the reaction is deemed complete by TLC, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1]

  • Extraction: Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and shake the funnel vigorously, venting frequently to release any CO₂ pressure that may have built up.[1]

  • Separation: Allow the layers to separate. Drain and discard the lower aqueous layer.

  • Acid Wash: To remove any residual amine base, add 1M HCl to the separatory funnel, shake, and again discard the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove the bulk of the dissolved water in the organic layer and aids in preventing emulsions.[1]

  • Drying & Concentration: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Stir for 5-10 minutes, then filter to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[7]

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test various solvents or solvent pairs (e.g., ethanol, isopropanol, hexanes, ethyl acetate/hexanes) to find a system where the crude product is soluble when hot but sparingly soluble when cold.[8][9]

  • Dissolution: Place the crude solid product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to just dissolve the solid completely.[8]

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[1]

  • Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[1]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Section 3: Purity Analysis and Final Troubleshooting

After purification, it is essential to verify the purity of the isolated ethyl o-toluenesulfonate.

Decision Tree for Purification Strategy

G A Crude Product (Post-Workup) B Is the product a solid? A->B C Attempt Recrystallization B->C Yes D Purification by Flash Column Chromatography B->D No (Oil) E Purity Check (TLC, NMR, HPLC) C->E D->E

Caption: Decision tree for selecting a primary purification method.

Q5: How can I assess the purity of my final ethyl o-toluenesulfonate?

A5: A combination of analytical techniques should be employed to confirm both the identity and purity of your final compound.

TechniquePrinciplePrimary Use Case for Ethyl o-Toluenesulfonate
TLC Separation based on polarity.Quick, qualitative check of purity and effectiveness of purification steps.[5]
HPLC High-resolution separation based on polarity.Robust quantitative analysis of purity and detection of non-volatile impurities.[10][11]
GC/GC-MS Separation based on volatility and polarity.Detection of volatile impurities (e.g., residual solvents, unreacted ethanol).[10][12]
NMR Analysis of nuclear spin properties in a magnetic field.Unambiguous structural confirmation and purity assessment (absence of impurity signals).[10]
LC-MS/MS Separation coupled with mass analysis.Highly sensitive detection and quantification of trace-level impurities, crucial for genotoxic compounds.[12][13]

Table summarizing key analytical techniques for purity assessment.[5][10][11][12][13]

Q6: My NMR and/or HPLC still show significant impurities after a standard work-up and one purification attempt. What are my next steps?

A6: Persistent impurities may require a secondary purification step or a change in strategy.

  • Identify the Impurity: If possible, use spectroscopic data (NMR, MS) to identify the structure of the persistent impurity. Knowing what you are trying to remove is critical for selecting the best method.

  • Repeat the Purification: Sometimes, a single purification step is not enough. Repeating the recrystallization or column chromatography can often remove the remaining impurities.

  • Change Purification Method: If recrystallization failed to remove an impurity, it may be because the impurity co-crystallizes with your product. In this case, switching to column chromatography is the logical next step. Conversely, if an impurity co-elutes with your product on the column, recrystallization may be a more effective alternative.

  • Re-evaluate the Work-up: Ensure that the aqueous washes were performed thoroughly. Insufficient washing can leave behind acidic or basic residues that contaminate the final product. Consider an additional wash with the appropriate aqueous solution (acidic or basic) before proceeding with further purification.

By systematically addressing potential byproducts through a well-designed work-up and purification strategy, and verifying the results with appropriate analytical techniques, researchers can confidently obtain high-purity ethyl o-toluenesulfonate for their downstream applications.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Removal of Tosyl-Containing Byproducts.
  • Journal of Chemistry Letters. (2024).
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). A Selective and Sensitive Method for the Determination of Sulfonate Ester Impurities in Saxagliptin Drug Substance by HPLC.
  • Journal of Analytical Methods in Chemistry. (2019).
  • Sciencemadness.org. (2007).
  • ResearchGate. (2025). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection.
  • ResearchGate. (n.d.).
  • Organic Synthesis. (n.d.).
  • Wikipedia. (n.d.). p-Toluenesulfonic acid.
  • Recrystalliz
  • University of Calgary. (n.d.).
  • Organic Syntheses. (n.d.). Procedure.
  • Molecules. (n.d.).
  • ChemicalBook. (n.d.).
  • Royal Society Publishing. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)
  • ReactionWeb.io. (2025).
  • University of Rochester, Department of Chemistry. (n.d.).
  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.).

Sources

Technical Support Center: Ethyl o-Toluenesulphonate Reaction Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimizing Ethylation Efficiency & Mitigating Moisture-Induced Hydrolysis Reagent: Ethyl o-toluenesulphonate (CAS: 80-40-0) Ticket ID: ETS-OPT-2026-02 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

Ethyl o-toluenesulphonate (Ethyl Tosylate) is a potent ethylating agent used to introduce ethyl groups to nucleophiles (amines, alcohols, thiols) via an


 mechanism.

The Critical Issue: This reagent is highly moisture-sensitive. Water acts as a competitive nucleophile, causing two distinct failure modes:

  • Reagent Consumption: Direct hydrolysis converts the active ethylating agent into inert ethanol.

  • Acidic Poisoning: The hydrolysis byproduct is o-toluenesulfonic acid (a strong acid). This acid protonates your target nucleophile (e.g., turning a reactive amine

    
     into an unreactive ammonium salt 
    
    
    
    ), effectively halting the reaction.

This guide provides the mechanistic understanding, diagnostic steps, and remediation protocols to ensure maximum reaction efficiency.

Mechanistic Insight: The Moisture Competition

To optimize your yield, you must understand the microscopic competition occurring in your flask. The ethyl group is the prize; your nucleophile and adventitious water are the competitors.

Reaction Pathway Analysis

The following diagram illustrates the bifurcation of the reaction pathway based on moisture content.

ReactionPathways Reagent Ethyl o-toluenesulphonate (Electrophile) TS_Alk Transition State (SN2 Alkylation) Reagent->TS_Alk + Nu TS_Hyd Transition State (Hydrolysis) Reagent->TS_Hyd + H2O Nu Target Nucleophile (Amine/Alcohol) Nu->TS_Alk Poison Protonated Nucleophile (Inactive Salt) Nu->Poison Protonation Water Moisture (H2O) (Contaminant) Water->TS_Hyd Product Ethylated Product (Desired) TS_Alk->Product Byproduct Ethanol + o-Toluenesulfonic Acid TS_Hyd->Byproduct Byproduct->Poison Acid Transfer

Figure 1: Mechanistic divergence. The red path represents moisture-induced failure, where the acidic byproduct actively deactivates the remaining nucleophile.

Diagnostic Troubleshooting

Use this matrix to determine if moisture is the root cause of your reaction failure.

Symptom & Solution Matrix
SymptomMechanistic CauseVerification StepCorrective Action
Low Yield (<50%) Reagent consumed by water (Hydrolysis).Check crude NMR for ethanol or o-toluenesulfonic acid peaks.Dry solvent to <50 ppm water; increase reagent equivalents.
Stalled Reaction Acidic byproduct protonated the nucleophile.Check pH of reaction mixture (wet pH paper); likely < 2.0.Add non-nucleophilic base (e.g., DIPEA, K2CO3) to scavenge acid.
New Impurity Hydrolysis of the product or solvent interaction.LC-MS analysis of impurity.Switch to non-hygroscopic solvent (e.g., Toluene vs. DMF).
Exotherm Rapid hydrolysis generates heat.Monitor internal temp during addition.Slow addition at 0°C; ensure anhydrous conditions.
Troubleshooting Workflow

Troubleshooting Start Issue: Low Reaction Yield CheckWater Measure Solvent Water (Karl Fischer Titration) Start->CheckWater Decision1 Water > 200 ppm? CheckWater->Decision1 DrySolvent Action: Dry Solvent (Mol Sieves / Distillation) Decision1->DrySolvent Yes CheckBase Check Base Stoichiometry Decision1->CheckBase No Decision2 Base Excess > 1.5 eq? CheckBase->Decision2 AddBase Action: Increase Base (Scavenge Acid Byproduct) Decision2->AddBase No CheckTemp Check Reaction Temp Decision2->CheckTemp Yes

Figure 2: Step-by-step diagnostic logic for resolving yield issues related to ethyl o-toluenesulphonate.

Optimization Protocols

A. Solvent Selection & Handling

The choice of solvent dictates the rate of hydrolysis. Polar aprotic solvents (DMF, DMSO) accelerate


 reactions but are notoriously hygroscopic, absorbing atmospheric moisture rapidly.

Recommended Solvent Limits:

SolventHygroscopicityMax Water Limit (KF)Drying Method
Dichloromethane (DCM) Low50 ppmDistillation over CaH2
Toluene Very Low100 ppmSodium/Benzophenone or Azeotrope
DMF / DMSO High < 30 ppm 4Å Molecular Sieves (Activated)
Acetonitrile Medium50 ppm3Å Molecular Sieves
B. The "Acid Scavenger" Protocol

Since hydrolysis produces acid even in trace moisture conditions, you must buffer the system.

  • Base Selection: Use a non-nucleophilic base (e.g.,

    
    , 
    
    
    
    , or DIPEA). Avoid primary amines which will compete for the ethyl group.
  • Stoichiometry: Use 1.5 to 2.0 equivalents of base relative to the Ethyl Tosylate. This ensures that any acid generated is immediately neutralized, preventing protonation of your nucleophile.

C. Experimental Procedure (Anhydrous Ethylation)
  • Preparation: Flame-dry all glassware under vacuum; backfill with Argon/Nitrogen.

  • Solvent: Dispense solvent (e.g., DCM) through a septum using a syringe to avoid atmospheric exposure.

  • Reagent Addition:

    • Dissolve Nucleophile (1.0 eq) and Base (1.5 eq) in solvent.

    • Add Ethyl o-toluenesulphonate (1.1 - 1.2 eq) dropwise at 0°C.

    • Note: Adding at 0°C minimizes the rate of hydrolysis relative to alkylation during the initial mixing phase.

  • Monitoring: Allow to warm to Room Temperature (RT). Monitor via TLC/HPLC.

Safety & Quenching (Genotoxin Control)

Ethyl o-toluenesulphonate is a Potential Genotoxic Impurity (PGI) because it alkylates DNA.[1] Proper destruction of excess reagent is mandatory.[2] Ironically, we use the hydrolysis mechanism (the very thing we avoided earlier) to destroy the waste.

Quenching Protocol:

  • Cool: Place reaction vessel in an ice bath (0°C).

  • Primary Quench: Add Isopropanol (approx. 10% reaction volume).

    • Why? Reacts with excess reagent to form isopropyl ethyl ether (less toxic) and consumes the electrophile gently.

  • Secondary Quench: Add Water rich in nucleophilic base (e.g., 1M NaOH or aqueous Ammonia).

    • Why? The hydroxide ion (

      
      ) is a potent nucleophile that rapidly hydrolyzes any remaining sulfonate ester into ethanol and sulfonate salt.
      
  • Verification: Test the organic layer via GC-MS or HPLC to ensure the Ethyl o-toluenesulphonate peak is absent (< ppm levels) before disposal.

References

  • Teasdale, A., et al. (2010).[3] "Mechanism and Processing Parameters Affecting the Formation of Sulfonate Esters in Chemical Synthesis." Organic Process Research & Development.

  • Gugig, R., et al. (2016).[3] "Risk Assessment and Control of Sulfonate Ester Impurities." Pharmaceutical Technology.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution).
  • European Medicines Agency (EMA). (2006). "Guideline on the Limits of Genotoxic Impurities."

Sources

Validation & Comparative

A Senior Application Scientist's Guide to GC-MS Analysis of Residual Ethyl o-Toluenesulphonate in Drug Substances

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the quantification of residual ethyl o-toluenesulphonate in active pharmaceutical ingredients (APIs). As a potential genotoxic impurity (PGI), controlling ethyl o-toluenesulphonate at trace levels is a critical aspect of drug safety and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals, offering practical insights and experimental data to aid in the selection and implementation of robust analytical methods.

The Criticality of Controlling Genotoxic Impurities

Genotoxic impurities (GTIs) are compounds that have the potential to damage DNA, leading to mutations and potentially causing cancer.[1] Regulatory bodies, including the International Council for Harmonisation (ICH), have established stringent guidelines for the control of such impurities in pharmaceutical products. The ICH M7 guideline introduces the concept of the Threshold of Toxicological Concern (TTC), a value representing an acceptable intake for a genotoxic impurity that poses a negligible lifetime cancer risk. For most genotoxic impurities, this is set at 1.5 µg per day.[1][2] This necessitates the development of highly sensitive and specific analytical methods capable of detecting and quantifying these impurities at parts-per-million (ppm) levels relative to the API.

Ethyl o-toluenesulphonate is a potential genotoxic impurity that can be formed during the synthesis of certain drug substances, particularly when o-toluenesulfonic acid is used as a catalyst or in salt formation in the presence of ethanol. Its volatility and semi-polar nature make GC-MS an ideal analytical technique for its trace-level determination.

Comparative Analysis of GC-MS Methodologies

The selection of an appropriate GC-MS methodology is paramount for the accurate and reliable quantification of ethyl o-toluenesulphonate. The primary considerations revolve around sample introduction, chromatographic separation, and mass spectrometric detection. This guide will compare two principal approaches: Direct Liquid Injection (DLI) GC-MS and Headspace (HS) GC-MS.

Method 1: Direct Liquid Injection GC-MS

Direct liquid injection is a conventional technique where a liquid sample is directly introduced into the heated GC inlet. This approach is particularly suitable for semi-volatile compounds like ethyl o-toluenesulphonate.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Accurately weigh 100 mg of the drug substance into a 15 mL centrifuge tube.

    • Add 5 mL of a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) and 5 mL of purified water.

    • Vortex for 2 minutes to facilitate the extraction of ethyl o-toluenesulphonate into the organic phase.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the organic layer to a clean vial for analysis.

  • GC-MS Parameters:

    • Column: A non-polar column, such as a 5% diphenyl / 95% dimethylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm), is recommended for good peak shape and resolution.

    • Oven Program: Start at 60°C for 2 minutes, ramp to 250°C at 20°C/min, and hold for 5 minutes. This temperature program allows for the efficient elution of ethyl o-toluenesulphonate while separating it from other potential impurities.

    • Injector: Set to 250°C in splitless mode to maximize the transfer of the analyte onto the column, enhancing sensitivity.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Mass Spectrometer:

      • Ionization: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Key diagnostic ions for ethyl o-toluenesulphonate should be selected based on its mass spectrum. For the closely related ethyl p-toluenesulfonate, characteristic fragments include m/z 200 (M+), 172, 155, 91, and 65.[3] It is crucial to determine the specific fragmentation pattern for ethyl o-toluenesulphonate to select appropriate ions.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis weigh Weigh 100 mg API add_solvents Add Water & Dichloromethane weigh->add_solvents vortex Vortex (2 min) add_solvents->vortex centrifuge Centrifuge (4000 rpm, 10 min) vortex->centrifuge extract Collect Organic Layer centrifuge->extract inject Direct Liquid Injection (Splitless) extract->inject Transfer to vial separate GC Separation (HP-5ms) inject->separate detect MS Detection (SIM Mode) separate->detect data data detect->data Data Acquisition & Processing

Caption: Workflow for Direct Injection GC-MS Analysis.

Method 2: Headspace GC-MS

Headspace GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds in complex matrices.[4] It involves analyzing the vapor phase in equilibrium with the sample, which effectively eliminates non-volatile matrix components, leading to a cleaner analysis and reduced instrument maintenance.[4][5]

  • Sample Preparation:

    • Accurately weigh 100 mg of the drug substance into a 20 mL headspace vial.

    • Add 5 mL of a high-boiling point solvent, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

    • Seal the vial immediately with a PTFE-lined septum and cap.

  • HS-GC-MS Parameters:

    • Headspace Autosampler:

      • Incubation Temperature: 100°C.

      • Incubation Time: 30 minutes to ensure equilibrium is reached between the sample and the headspace.

      • Injection Volume: 1 mL of the headspace vapor.

    • GC-MS Parameters: The same GC column, oven program, and MS conditions as in the Direct Liquid Injection method can be used as a starting point, with optimization as needed.

cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis weigh Weigh 100 mg API into HS Vial add_solvent Add 5 mL DMSO weigh->add_solvent seal Seal Vial add_solvent->seal incubate Incubate (100°C, 30 min) seal->incubate inject Headspace Injection incubate->inject separate GC Separation (HP-5ms) inject->separate detect MS Detection (SIM Mode) separate->detect data data detect->data Data Acquisition & Processing

Sources

Comparing reactivity of ethyl o-toluenesulphonate vs ethyl iodide

Comparative Guide: Ethyl -Toluenesulphonate vs. Ethyl Iodide

Executive Summary & Decision Matrix

In the context of nucleophilic substitution (

  • Ethyl Iodide (EtI): The classical "soft" electrophile.[1] It offers rapid kinetics and high reactivity under mild conditions but suffers from light sensitivity, volatility, and halogenated waste disposal issues.

  • Ethyl

    
    -toluenesulphonate (Ethyl OTS):  A "harder," non-volatile sulfonate ester. It provides a robust alternative for high-temperature reactions and industrial scaling where halogen content is restricted, though it generally exhibits slower kinetics than EtI.
    
Quick Selection Guide
FeatureEthyl Iodide (

)
Ethyl

-toluenesulphonate (

)
Reactivity (

)
High (Fast

)
Moderate to High (Slower than EtI)
Leaving Group Iodide (

) - Soft, Excellent
Sulfonate (

) - Hard, Good
Physical State Volatile Liquid (bp 72°C)High-Boiling Liquid/Oil (bp ~160°C)
Stability Low (Light sensitive, degrades to

)
High (Stable at RT, non-volatile)
Atom Economy Poor (Iodine MW = 126.9)Moderate (Sulfonate MW

171)
Genotoxicity Known MutagenKnown Mutagen (PGI Alert)
Primary Use Case Lab-scale, mild conditions, soft nucleophilesProcess-scale, high temp, halogen-free routes

Mechanistic Analysis

Electrophilicity and Leaving Group Ability

The core difference lies in the nature of the leaving group (LG).[1] The reaction proceeds via an

1
  • Ethyl Iodide: The C-I bond is long and weak.[1] Iodide is a "soft" base and an exceptional leaving group due to its high polarizability.[1] It is particularly effective with soft nucleophiles (e.g., thiols, phosphines).

  • Ethyl OTS: The leaving group is the

    
    -toluenesulfonate anion.[1] The negative charge is delocalized over three oxygen atoms via resonance.[1][2] While the 
    
    
    of the conjugate acid (
    
    
    -toluenesulfonic acid) is low (
    
    
    ), making it a good LG, it is generally less reactive than iodide in polar aprotic solvents (like DMSO) due to the "hard" nature of the oxygen-based anion.
Steric Considerations (Ortho-Effect)

Unlike the common para-isomer (Ethyl Tosylate), the


-isomer1
  • Impact: This introduces minor steric strain in the transition state and slightly alters the solubility profile.[1] However, the electrophilic center (the ethyl group) is distal to the aromatic ring, so the kinetic penalty compared to the para-isomer is minimal.[1]

SN2_Comparisoncluster_0Reagentscluster_1Transition State (SN2)cluster_2ProductsEtIEthyl Iodide(Soft Electrophile)TS_I[Nu...Et...I]‡Loose TS, FastEtI->TS_ILow Activation EnergyEtOTSEthyl o-toluenesulphonate(Harder Electrophile)TS_OTS[Nu...Et...OSO2Ar]‡Tighter TS, SlowerEtOTS->TS_OTSHigher Activation EnergyProdEthylated Product(Nu-Et)TS_I->ProdWaste_IIodide (I-)Recyclable/ToxicTS_I->Waste_ITS_OTS->ProdWaste_OTSSulfonate (ArSO3-)BiodegradableTS_OTS->Waste_OTScaptionFig 1. Mechanistic pathway comparison. Note the distinct waste streams and activation barriers.

Experimental Protocols

Protocol A: Rapid Ethylation with Ethyl Iodide

Best for: Small scale, temperature-sensitive substrates, or soft nucleophiles.

Materials:

  • Substrate (e.g., Phenol derivative)

  • Ethyl Iodide (1.2 - 1.5 eq)

  • Base:

    
     or 
    
    
    [1]
  • Solvent: DMF or Acetone[1]

Procedure:

  • Dissolution: Dissolve 1.0 mmol of substrate in 5 mL of anhydrous DMF under inert atmosphere (

    
    ).
    
  • Deprotonation: Add 1.5 mmol of anhydrous

    
    . Stir for 15 minutes at Room Temperature (RT).
    
  • Addition: Add 1.2 mmol of Ethyl Iodide via syringe. (Note: EtI is volatile; handle in fume hood).

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC/HPLC.

    • Insight: If reaction is sluggish, warm to 40°C. Avoiding high heat prevents EtI volatilization (bp 72°C).

  • Workup: Quench with water, extract with ethyl acetate. Wash organic layer with sodium thiosulfate solution (to remove any free iodine, indicated by purple color).

Protocol B: Robust Ethylation with Ethyl -Toluenesulphonate

Best for: Large scale, high-boiling requirements, or avoiding halogenated waste.

Materials:

  • Substrate[1][3][4][5][6]

  • Ethyl

    
    -toluenesulphonate (1.1 - 1.3 eq)
    
  • Base:

    
     or NaH[1]
    
  • Solvent: Acetonitrile (MeCN) or Toluene

Procedure:

  • Setup: Dissolve 1.0 mmol of substrate in MeCN (or Toluene for higher temp).

  • Activation: Add 1.5 mmol of Base.

  • Addition: Add 1.2 mmol of Ethyl

    
    -toluenesulphonate.
    
    • Handling: This reagent is a liquid/oil.[1] It does not fume like iodides.

  • Reaction: Heat to reflux (80°C for MeCN, 110°C for Toluene).

    • Causality: The sulfonate leaving group is less labile than iodide; thermal energy is required to overcome the activation barrier.[1]

    • Time: Typically requires 6–12 hours.

  • Workup: Cool to RT. Filter off inorganic salts. Evaporate solvent.[1]

    • Purification: Excess Ethyl OTS has a high boiling point and is difficult to remove by simple evaporation.[1] Column chromatography or recrystallization of the product is usually required.[1]

Safety & Genotoxicity (GTI) Assessment

Both compounds are alkylating agents and are classified as Potential Genotoxic Impurities (PGIs) .[7] However, their detection and control strategies differ.

Genotoxicity Mechanism

Both reagents can alkylate the

  • Ethyl Iodide: Direct acting mutagen.[1] Highly potent but often purged during processing due to volatility.[1]

  • Ethyl OTS: Direct acting mutagen. Often formed in situ if ethanol and sulfonic acids are used in synthesis. Because it is high-boiling, it is harder to purge from the final API (Active Pharmaceutical Ingredient), requiring strict control limits (ppm level).

Handling Precautions
  • EtI: Store in amber glass over copper wire (stabilizer) to prevent iodine formation. Use essentially in a hood due to volatility.

  • EtOTS: Store in cool, dry place. Less volatile, reducing inhalation risk, but skin contact must be strictly avoided as it is a potent skin sensitizer.

GTI_PathwayDNADNA (Guanine N-7)AdductN7-Ethylguanine AdductDNA->Adduct AlkylationAgentAlkylating Agent(EtI or EtOTS)Agent->AdductMutationReplication Error(G->A Transition)Adduct->Mutation MispairingcaptionFig 2. Genotoxicity mechanism common to both reagents.

References

  • Nucleophilic Substitution Kinetics: Edwards, J. et al. (2022).[8] "Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton." PMC. Link

  • Genotoxicity of Alkylating Agents: Gichner, T. et al. (2003). "Differential genotoxicity of ethyl methanesulphonate, N-ethyl-N-nitrosourea and maleic hydrazide." Mutation Research. Link

  • Alkylating Agents in Synthesis: BenchChem (2025).[9] "A Comparative Analysis of Ethyl chloro(methylthio)acetate and Other Alkylating Agents." Link

  • Impurity Profiling: ChemicalBook (2025). "Detection of Ethyl p-toluenesulfonate in Drugs." Link

  • General Reactivity Trends: Master Organic Chemistry. "What Makes A Good Leaving Group?" Link

Safety Operating Guide

Safe Handling of Ethyl o-Toluenesulphonate: A Genotoxin Containment Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling Ethyl o-toluenesulphonate Content Type: Operational Safety & Logistics Guide Audience: Researchers, Synthesis Chemists, and EHS Officers

Executive Summary: The Silent Hazard

Ethyl o-toluenesulphonate (CAS: 80-40-0) is not merely a "skin irritant"; it is a potent alkylating agent . Unlike simple acids or bases that cause immediate, visible damage, alkylating agents act as "silent" hazards. They function by transferring an ethyl group to nucleophilic sites on DNA (specifically the N7 position of guanine), potentially causing mispairing, mutations, and cancer without immediate pain sensation.

The Core Directive: Treat this compound as a Category 1B Carcinogen .[1] Standard laboratory PPE (lab coat + single nitrile gloves) is insufficient for direct handling. This guide provides a self-validating safety system designed to prevent molecular exposure.

Risk Assessment & Engineering Controls

Before selecting PPE, you must establish the "Zone of Control." PPE is the last line of defense; engineering controls are the first.

Control Level Requirement Scientific Rationale
Primary Containment Certified Fume Hood The compound has low vapor pressure but can form aerosols during pipetting. Keep sash at <18 inches.
Secondary Containment Spill Tray (Polypropylene) In the event of a bottle break, the liquid is contained in a chemically resistant tray, preventing spread to the hood floor.
Atmosphere Inert Gas (Argon/Nitrogen) While not strictly pyrophoric, excluding moisture prevents hydrolysis into strong acids (toluenesulfonic acid) which complicates cleanup.
Personal Protective Equipment (PPE) Matrix

The following matrix is based on permeation kinetics. Alkylating agents are small, lipophilic molecules that can diffuse through standard nitrile rubber.

A. Hand Protection (The Critical Barrier)

Do not rely on single-gloving.

  • Protocol: Double Gloving Method

    • Inner Layer: 4 mil Nitrile (Inspection layer).

    • Outer Layer: Silver Shield® (Laminate) or High-Thickness (>8 mil) Nitrile with extended cuff.

  • Change Frequency: Immediately upon splash; every 60 minutes during active use.

B. Respiratory Protection
  • Standard Operation: Fume hood handling (No respirator required if sash is proper).

  • Spill Cleanup (Outside Hood): Full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges.

    • Why: The "Acid Gas" component protects against the sulfonic acid hydrolysis byproducts.

C. Body & Eye Defense
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to potential aerosol migration.

  • Body: Tyvek® lab coat or chemically resistant apron over standard cotton lab coat.

Operational Workflow: The "Closed Loop" Technique

This protocol minimizes open-air exposure.[2][3][4][5]

Step 1: Preparation

  • Place a disposal jar containing Quenching Solution (see Section 5) inside the hood before opening the reagent.

  • Line the work surface with absorbent, plastic-backed bench paper.

Step 2: Transfer (Liquids)

  • Do not pour.[5] Use a positive-displacement pipette or glass syringe.

  • Technique: "Low-Height Transfer." Keep the source and receiving vessel within 6 inches of each other to minimize travel distance.

  • Self-Validation: If you see a drip on the bench paper, your transfer technique has failed. Stop and clean.

Step 3: Weighing (Solids/Viscous Liquids)

  • Tare the receiving flask with a septum/cap before adding the reagent.

  • Add reagent inside the hood.

  • Cap the flask inside the hood before moving it to the balance. Never weigh an open container of alkylating agent on an open bench.

Deactivation & Disposal (The Quenching Protocol)

You cannot dispose of Ethyl o-toluenesulphonate directly into organic waste streams without deactivation. You must destroy the alkylating potential chemically.

The Chemistry of Deactivation: We use a "Soft Nucleophile" (Thiosulfate) to attack the electrophilic ethyl group, converting the toxic ester into a harmless salt.



Quenching Solution Recipe:
  • Components: Sodium Thiosulfate (10% w/v) + Sodium Hydroxide (1% w/v) in water.

  • Note: The NaOH ensures the solution remains basic, accelerating hydrolysis if thiosulfate reaction is slow.

Disposal Steps:
  • Collect: Place all contaminated tips, syringes, and gloves into the Quenching Solution.

  • Soak: Allow materials to soak for 24 hours .

  • Verify: Check pH. If acidic, add more base.

  • Discard: The neutralized solution can now be labeled as "Deactivated Organic Waste" and disposed of according to local EHS regulations.

Visualizing the Safety Logic

The following diagram illustrates the decision-making pathway for handling this compound, emphasizing the "Fail-Safe" points.

SafetyProtocol Start Start: Handling Ethyl o-toluenesulphonate RiskAssess Risk Assessment: Is Fume Hood Available? Start->RiskAssess Stop STOP: Do Not Proceed. Acquire Engineering Controls. RiskAssess->Stop No PPE_Select PPE Selection: 1. Double Gloves (Laminate/Nitrile) 2. Splash Goggles 3. Lab Coat RiskAssess->PPE_Select Yes Handling Handling Phase: Closed System Transfer PPE_Select->Handling Spill Accidental Spill? Handling->Spill Quench Deactivation: Soak in 10% Na2S2O3 for 24h Handling->Quench Routine Waste Spill->Quench No (Contained in Tray) Emerg Emergency Response: Evacuate & Ventilate Spill->Emerg Yes (Large Volume) Waste Disposal: Label as Deactivated Waste Quench->Waste

Caption: Figure 1. Operational safety workflow for Ethyl o-toluenesulphonate, detailing the critical decision path from risk assessment to deactivation.

Emergency Response Data
ScenarioImmediate Action
Skin Contact 1. Do not scrub. Scrubbing abrades skin and increases absorption. 2. Rinse with water for 15 mins.[3][4][5] 3. Discard contaminated clothing immediately.
Eye Contact 1. Flush at eyewash station for 15 mins. 2. Hold eyelids open. 3. Seek medical attention (Ophthalmologist).
Spill (>5mL) 1. Evacuate lab. 2. Post "Do Not Enter" sign. 3. Contact EHS. 4. Re-enter only with SCBA or Full-Face Respirator.
References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • European Chemicals Agency (ECHA). (2023). Substance Information: Ethyl toluene-4-sulphonate.[3][5][Link]

  • Lunn, G., & Sansone, E. B. (1990). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.

Sources

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